3-(Ethylamino)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPWFHLFKAUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558417 | |
| Record name | N-Ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111390-22-8 | |
| Record name | N-Ethylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Ethylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)pyrrolidine, also known as N-Ethyl-3-pyrrolidinamine, is a substituted pyrrolidine that holds significance as a building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The introduction of an ethylamino group at the 3-position provides a key site for further functionalization and interaction with biological targets. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, including its physicochemical characteristics, and outlines general experimental protocols for its synthesis and property determination.
Physicochemical Properties
The basic physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [3][4][5] |
| Molecular Weight | 114.19 g/mol | [3][4][5] |
| CAS Number | 111390-22-8 | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 168 °C | [5] |
| Density | 0.91 g/cm³ | [5] |
| Predicted pKa | 10.59 ± 0.10 | |
| Solubility | Miscible with water and most organic solvents (presumed based on structural similarity to pyrrolidine) | [6] (by analogy) |
Synthesis and Characterization
General Synthetic Protocol: Reductive Amination
A common method for the synthesis of N-alkylated amines is reductive amination. This process involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Experimental Protocol:
-
Imine Formation: To a solution of 3-aminopyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at room temperature, add acetaldehyde (1.1 eq). The reaction mixture is stirred for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: The reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is then basified with a suitable base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Experimental Protocols for Property Determination
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined experimentally by potentiometric titration.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology (Thiele Tube Method):
-
Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The fusion tube is attached to a thermometer.
-
Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat source is then removed.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Predicted Spectroscopic Data
In the absence of experimentally acquired spectra in the public domain, the following are predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | m | 2H | H-2, H-5 (axial) |
| ~2.6 - 2.8 | m | 2H | H-2, H-5 (equatorial) |
| ~2.6 | q | 2H | -CH₂-CH₃ |
| ~2.5 | m | 1H | H-3 |
| ~1.9 | m | 1H | H-4 (axial) |
| ~1.5 | m | 1H | H-4 (equatorial) |
| ~1.1 | t | 3H | -CH₂-CH₃ |
| ~1.0-2.0 (broad) | br s | 2H | -NH₂ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~55-60 | C-3 |
| ~50-55 | C-2, C-5 |
| ~45-50 | -CH₂-CH₃ |
| ~30-35 | C-4 |
| ~15-20 | -CH₂-CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium | N-H stretch (secondary amine) |
| 2960-2980 | Strong | C-H stretch (aliphatic) |
| 2850-2870 | Strong | C-H stretch (aliphatic) |
| 1450-1470 | Medium | C-H bend (methylene) |
| 1100-1200 | Medium | C-N stretch |
Predicted Mass Spectrum Fragmentation
In an electron ionization mass spectrum, this compound (Molar Mass: 114.19 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) leading to a peak at m/z = 85, and α-cleavage adjacent to the nitrogen atoms, resulting in characteristic fragments of pyrrolidine derivatives.
Biological and Pharmaceutical Relevance
The pyrrolidine ring is a fundamental structural motif in a vast array of natural products and synthetic drugs.[1] Its stereochemical complexity and conformational flexibility allow for precise three-dimensional orientation of substituents, making it an attractive scaffold for targeting a wide range of biological receptors and enzymes.[1] Derivatives of 3-aminopyrrolidine have been explored for various therapeutic applications, and the ethylamino group in this compound serves as a versatile handle for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[3] The basic nitrogen atoms can also play a crucial role in forming salt bridges with acidic residues in protein binding sites.
Safety and Handling
This compound is classified as a corrosive and flammable liquid.[5] It can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Navigating the CNS Landscape: A Technical Guide to the Biological Activity Screening of 3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] 3-(Ethylamino)pyrrolidine, a simple yet versatile derivative, presents a promising starting point for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). While direct biological activity data for this specific compound is limited in publicly available literature, its structural similarity to known CNS-active agents suggests its potential as a modulator of key neurological targets. This guide provides a comprehensive framework for the biological activity screening of this compound and its analogs, focusing on in vitro and in vivo assays relevant to CNS drug discovery.
Rationale for CNS-Targeted Screening
The ethylamino group at the 3-position of the pyrrolidine ring introduces a key structural feature present in numerous compounds with affinity for monoamine transporters and receptors. Derivatives of 3-aminopyrrolidine have been investigated as inhibitors of dopamine, norepinephrine, and serotonin reuptake, as well as ligands for their respective receptors.[2][3][4] Furthermore, the pyrrolidine motif is found in compounds designed as monoamine oxidase (MAO) inhibitors.[5] Consequently, a primary screening cascade for this compound should focus on these key players in neurotransmission.
Primary In Vitro Screening Cascade
A logical first step in characterizing the biological activity of this compound is to perform a series of in vitro assays to identify its primary molecular targets.
Experimental Workflow for Primary Screening
Quantitative Data from Primary Screening
The following table summarizes hypothetical data from a primary screening cascade. This data is for illustrative purposes to demonstrate how results would be presented and interpreted.
| Target | Assay Type | Radioligand | IC50 (nM) |
| Dopamine Transporter (DAT) | Radioligand Binding | [³H]WIN 35,428 | 150 |
| Serotonin Transporter (SERT) | Radioligand Binding | [³H]Citalopram | 85 |
| Norepinephrine Transporter (NET) | Radioligand Binding | [³H]Nisoxetine | 250 |
| Dopamine D2 Receptor | Radioligand Binding | [³H]Spiperone | >10,000 |
| Serotonin 5-HT2A Receptor | Radioligand Binding | [³H]Ketanserin | >10,000 |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Kynuramine | 5,200 |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Benzylamine | 8,700 |
Interpretation: In this hypothetical scenario, this compound shows the highest potency for the serotonin transporter, followed by the dopamine transporter. Its affinity for the norepinephrine transporter is lower, and it has weak to no activity at the tested receptors and MAO enzymes at concentrations up to 10 µM. This profile would suggest that the compound is a potential serotonin-dopamine reuptake inhibitor (SDRI).
Detailed Experimental Protocols for Key Assays
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
Objective: To determine the affinity of this compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)
-
This compound test compound
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the target transporter.
-
In a 96-well plate, add 50 µL of membrane preparation, 50 µL of radioligand at a concentration near its Kd, and 50 µL of varying concentrations of this compound.
-
For non-specific binding wells, add 50 µL of the appropriate non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B
-
Horseradish peroxidase and Amplex Red reagent
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
This compound test compound
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add 20 µL of MAO-A or MAO-B enzyme solution.
-
Add 20 µL of varying concentrations of this compound or a reference inhibitor.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the appropriate substrate and 40 µL of a solution containing horseradish peroxidase and Amplex Red.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Secondary Functional Assays and Signaling Pathways
Should primary screening reveal significant activity at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Representative GPCR Signaling Pathway
Functional Assay: cAMP Measurement
Objective: To determine the functional activity (agonist or antagonist) of this compound at a Gs or Gi-coupled receptor.
Materials:
-
CHO or HEK293 cells expressing the target receptor
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Reference agonist and antagonist for the target receptor
-
This compound test compound
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the growth medium with assay medium.
-
For agonist testing: Add varying concentrations of this compound and incubate for 30 minutes at 37°C.
-
For antagonist testing: Pre-incubate with varying concentrations of this compound for 15 minutes, then add a fixed concentration (e.g., EC80) of the reference agonist and incubate for a further 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.
In Vivo Pharmacological Profiling
Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.
Illustrative Data from In Vivo Studies
| Study Type | Animal Model | Key Parameters Measured | Hypothetical Outcome for a Serotonin-Dopamine Reuptake Inhibitor |
| Pharmacokinetics | Rat | Cmax, Tmax, t1/2, Bioavailability | Moderate oral bioavailability, brain penetration |
| Locomotor Activity | Mouse | Horizontal and vertical activity | Increased locomotor activity at moderate doses |
| Forced Swim Test | Mouse/Rat | Immobility time | Reduced immobility time, suggesting antidepressant-like effects |
| Novel Object Recognition | Rat | Discrimination index | Potential improvement in cognitive function |
Conclusion
While the biological activity of this compound has not been extensively characterized, its chemical structure provides a strong rationale for its evaluation as a CNS-active agent. The screening cascade outlined in this guide, encompassing primary binding and enzyme inhibition assays, secondary functional assays, and in vivo behavioral models, offers a robust strategy for elucidating its pharmacological profile. The provided experimental protocols and illustrative data serve as a practical resource for researchers embarking on the exploration of this and similar pyrrolidine-based compounds in the quest for novel therapeutics for neurological and psychiatric disorders.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibition of monoamine oxidase by 3-aryl-Delta3-pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Ethylamino)pyrrolidine: A versatile scaffold in neurotransmitter research - A technical overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)pyrrolidine, a substituted pyrrolidine derivative, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules.[1] Its structural motif is frequently incorporated into compounds targeting various components of the central nervous system, particularly neurotransmitter systems.[1] This technical guide provides an in-depth overview of the role of this compound in neurotransmitter research, focusing on its synthesis and its utility as a scaffold for developing potent and selective ligands for dopamine, serotonin, and norepinephrine transporters and receptors.
While this compound itself is primarily recognized as a key intermediate in organic synthesis, the pyrrolidine core is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to engage in specific interactions with biological targets.[2] Numerous studies have demonstrated that the incorporation of the pyrrolidine ring is a successful strategy for designing novel therapeutics for neurological and psychiatric disorders.[2]
Synthesis of this compound
The synthesis of this compound and its derivatives is well-established in the chemical literature. A common approach involves the stereoselective synthesis starting from readily available precursors like proline or 4-hydroxyproline.[2] These methods allow for the controlled introduction of substituents on the pyrrolidine ring, enabling the exploration of structure-activity relationships.
A generalized synthetic pathway is depicted below.
Role in Dopamine Receptor Research
The interaction of such ligands with dopamine receptors can modulate downstream signaling pathways, which are critical in conditions like Parkinson's disease and schizophrenia.
Role in Serotonin Receptor and Transporter Research
Similarly, the 3-aminopyrrolidine moiety is a common feature in ligands targeting the serotonin (5-HT) system. Studies have described the synthesis of 3-arylpyrrolidines that exhibit high affinity and selectivity for the 5-HT1A receptor.[4] Furthermore, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been investigated as dual-affinity ligands for the 5-HT1A receptor and the serotonin transporter (SERT).[5] The ethylamino group in this compound provides a convenient point for chemical modification to explore interactions with various serotonin receptor subtypes and the transporter.
Role in Norepinephrine Transporter Research
The norepinephrine transporter (NET) is another important target in neuropsychopharmacology. While direct binding data for this compound at NET is scarce, the pyrrolidine core is present in known NET inhibitors. For example, novel 3,3-disubstituted pyrrolidines have been discovered as triple reuptake inhibitors, targeting SERT, NET, and the dopamine transporter (DAT).[6] The development of such multi-target ligands is a promising strategy for the treatment of complex disorders like major depressive disorder.
Experimental Protocols: Radioligand Binding Assays
While a specific protocol for this compound is not available, a general methodology for a competitive radioligand binding assay to determine the affinity of a test compound for a specific neurotransmitter receptor or transporter is provided below. This protocol would be applicable for evaluating derivatives of this compound.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor or transporter using a competitive binding assay with a known radioligand.
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target (e.g., [³H]-Spiperone for D2 receptors)
-
Test compound (derivatized this compound)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Workflow:
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand
-
Kd is the dissociation constant of the radioligand for the receptor
Conclusion
This compound is a valuable and versatile chemical scaffold in the field of neurotransmitter research. While the compound itself may not be the final active pharmaceutical ingredient, its structural features provide a foundation for the synthesis of a wide array of potent and selective ligands for dopamine, serotonin, and norepinephrine receptors and transporters. The continued exploration of derivatives based on the this compound core holds significant promise for the development of novel therapeutics for a range of central nervous system disorders. Further research is warranted to synthesize and evaluate novel derivatives and to fully elucidate their pharmacological profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-(Ethylamino)pyrrolidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of 3-(ethylamino)pyrrolidine derivatives and structurally related compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] Its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug discovery efforts targeting various diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Overview of Therapeutic Potential
Derivatives of the this compound core and related pyrrolidine-containing molecules have been investigated for a multitude of therapeutic applications. These include neurological and psychiatric disorders, inflammatory conditions, metabolic diseases, and infectious diseases. The versatility of the pyrrolidine ring allows for the synthesis of diverse libraries of compounds with the potential to interact with a wide array of biological targets.[3][4]
Key Therapeutic Targets and Quantitative Data
The following sections detail the primary therapeutic targets identified for pyrrolidine derivatives, supported by quantitative data from preclinical studies. It is important to note that while this guide focuses on the potential of this compound derivatives, much of the available quantitative data comes from studies on a broader range of substituted pyrrolidines. These findings, however, provide a strong rationale for the investigation of the this compound scaffold against these targets.
Central Nervous System (CNS) Targets
Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are transmembrane proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[2][5][6] They are involved in modulating calcium signaling and cellular stress responses.[2][5][6] Ligands targeting sigma receptors have potential applications in the treatment of neurodegenerative diseases, psychiatric disorders, and pain.
| Compound Class | Target | Assay | Radioligand | Kᵢ (nM) | Reference |
| Pyrrolidinylethylamine Derivatives | Sigma-1 | Radioligand Binding | --INVALID-LINK---Pentazocine | 0.34 - 6.0 | [7] |
Dopamine receptors, particularly the D2 and D3 subtypes, are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are established targets for antipsychotics and treatments for Parkinson's disease.[8][9][10]
| Compound Class | Target | Assay | Radioligand | Kᵢ (nM) | Reference |
| N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide analogues | D2-like | Radioligand Binding | Not Specified | Moderate to Potent Affinity | [1] |
| 3-(3-hydroxyphenyl)pyrrolidine analogues | D3 | Radioligand Binding | Not Specified | High Affinity | [11] |
The histamine H3 receptor is a presynaptic GPCR that regulates the release of histamine and other neurotransmitters in the CNS. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, narcolepsy, and other neurological conditions.[4][12][13]
| Compound Class | Target | Assay | Radioligand | pKᵢ | Reference |
| Substituted Aminopyrrolidines | Histamine H3 | Radioligand Binding | [³H]-Nα-methylhistamine | 7.56 - 8.68 | [11] |
| Substituted Pyrrolidines | Histamine H3 | Radioligand Binding | Not Specified | High Affinity | [14] |
Inflammatory and Metabolic Targets
NAAA is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[15][16] Inhibition of NAAA increases endogenous PEA levels, offering a promising strategy for the treatment of inflammatory and pain conditions.[15][16]
| Compound Class | Target | Assay | IC₅₀ (µM) | Reference |
| Pyrrolidine Amide Derivatives | NAAA | Enzyme Inhibition | 2.12 - 12.92 | [15][17][18][19] |
iNOS is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases.[20][21]
| Compound Class | Target | Assay | Binding Affinity (kcal/mol) | IC₅₀ (µM) | Reference |
| Pyrrolidine-2,3-diones | iNOS | Molecular Docking & NO Production Assay | -9.51 | 43.69 | [20] |
PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. PPARα and PPARγ are targets for drugs used to treat dyslipidemia and type 2 diabetes, respectively.[1][3][7][22][23]
| Compound Class | Target | Assay | Agonist Activity | Reference |
| 3,4-disubstituted Pyrrolidine Acids | PPARα/γ | Cell-based Transactivation | Potent dual agonists | [3] |
These enzymes are involved in the digestion of carbohydrates. Their inhibition can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[24][25][26][27][28][29]
| Compound Class | Target | Assay | IC₅₀ (µg/mL) | Reference |
| Pyrrolidine Derivatives | α-Amylase | Enzyme Inhibition | 26.24 - 36.32 | [24] |
| Pyrrolidine Derivatives | α-Glucosidase | Enzyme Inhibition | 18.04 - 47.19 | [24] |
| N-acetylpyrrolidine Derivatives | α-Glucosidase | Enzyme Inhibition | 0.52 - 1.64 (mM) | [30] |
| N-acetylpyrrolidine Derivatives | α-Amylase | Enzyme Inhibition | 2.72 - 3.21 (mM) | [30] |
| Pyrrolidine-based Chalcones | α-Amylase | Enzyme Inhibition | 14.61 | [31] |
| Pyrrolidine-based Chalcones | α-Glucosidase | Enzyme Inhibition | 25.38 | [31] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of pyrrolidine derivatives.
Radioligand Binding Assays
This protocol is adapted from methods used to determine the binding affinity of compounds for sigma-1 receptors.[5][16]
-
Membrane Preparation: Guinea pig brain membranes are prepared by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).
-
Procedure:
-
Incubate guinea pig brain membranes with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine in a 96-well plate.
-
Incubate for 90 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
This protocol describes a fluorescence-based assay to measure the inhibition of NAAA activity.[7]
-
Enzyme Source: Recombinant human NAAA.
-
Assay Buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5.
-
Substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA).
-
Procedure:
-
Pre-incubate the recombinant NAAA enzyme with various concentrations of the test compound in a 96-well plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the PAMCA substrate.
-
Monitor the increase in fluorescence (excitation: 355 nm, emission: 460 nm) resulting from the enzymatic cleavage of PAMCA to the fluorescent product, 7-amino-4-methylcoumarin (AMC).
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
These protocols outline the in vitro assessment of α-amylase and α-glucosidase inhibition.[24][32][33][34]
-
α-Amylase Inhibition Assay:
-
Pre-incubate a solution of α-amylase with the test compound.
-
Add a starch solution to initiate the enzymatic reaction.
-
After incubation, add dinitrosalicylic acid (DNS) color reagent and heat the mixture.
-
Measure the absorbance at 540 nm to quantify the amount of reducing sugars produced.
-
-
α-Glucosidase Inhibition Assay:
-
Pre-incubate a solution of α-glucosidase with the test compound.
-
Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.
-
-
Data Analysis: For both assays, calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
In Vivo Anti-Inflammatory Assay
This is a standard in vivo model to evaluate the anti-inflammatory activity of test compounds.[1][9][12][15][23]
-
Animals: Male Wistar rats or Sprague-Dawley rats.
-
Procedure:
-
Administer the test compound or vehicle orally or intraperitoneally to the rats.
-
After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways associated with the therapeutic targets of this compound derivatives is crucial for elucidating their mechanisms of action and predicting their physiological effects.
Sigma-1 Receptor Signaling
The sigma-1 receptor acts as a molecular chaperone at the endoplasmic reticulum (ER)-mitochondria interface, where it modulates Ca²⁺ signaling and responds to cellular stress.
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 8. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. NAAA-regulated lipid signaling governs the transition from acute to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and synthesis of potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor as anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 21. academic.oup.com [academic.oup.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Insights Into the Prognostic Value and Immunological Role of NAAA in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 34. researchgate.net [researchgate.net]
The Pyrrolidine Scaffold: A Technical Guide to the Discovery and Development of 3-(Ethylamino)pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous natural products and synthetic drugs. Its stereochemical complexity and favorable physicochemical properties make it a privileged scaffold for the design of novel therapeutic agents. This technical guide delves into the discovery and development of a specific class of pyrrolidine derivatives: 3-(ethylamino)pyrrolidine analogs. We will explore their synthesis, biological activities, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as drug candidates.
Synthesis of this compound Analogs
The synthesis of this compound analogs often involves multi-step sequences starting from commercially available chiral precursors to ensure stereochemical control, which is often crucial for biological activity. A common strategy involves the use of protected 3-aminopyrrolidine intermediates, followed by N-alkylation or other modifications.
For instance, in the synthesis of certain quinolone antibacterials, a key intermediate is a 3-[(ethylamino)methyl]pyrrolidine moiety. The synthesis of this class of compounds generally involves the reaction of a 1-substituted-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with the appropriate 7-substituted-pyrrolidine. The pyrrolidine side chain itself can be constructed through various synthetic routes, often starting from chiral precursors to obtain the desired stereoisomers.
Biological Activities and Therapeutic Potential
Analogs of this compound have been investigated for a range of therapeutic applications, demonstrating their versatility as a scaffold in drug discovery. Key areas of investigation include their use as antibacterial agents and as modulators of central nervous system (CNS) targets.
Antibacterial Activity
A notable application of this compound analogs is in the development of quinolone antibiotics. These compounds exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 3-[(ethylamino)methyl]pyrrolidinyl substituent at the C-7 position of the quinolone core has been shown to significantly influence the potency and spectrum of antibacterial activity.
A series of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have been synthesized and evaluated for their antibacterial activity and inhibition of DNA gyrase.[1] The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 1-position of the quinolone ring plays a critical role in determining the antibacterial potency.[1]
Table 1: Antibacterial Activity and DNA Gyrase Inhibition of 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids [1]
| Compound | N1 Substituent | DNA Gyrase IC50 (µM) |
| PD 118362 | - | 66.75 |
| PD 111834 | - | 201 |
| Analog 1 | Cyclopropyl | - |
| Analog 2 | Ethyl | - |
| Analog 3 | 2-Fluoroethyl | - |
| Analog 4 | 2,2-Difluoroethyl | - |
| Analog 5 | Vinyl | - |
| Analog 6 | Phenyl | - |
| Analog 7 | 4-Fluorophenyl | - |
| Analog 8 | 2,4-Difluorophenyl | - |
| Analog 9 | 4-Hydroxyphenyl | - |
| Analog 10 | 4-Methoxyphenyl | - |
| Analog 11 | 4-Nitrophenyl | - |
| Analog 12 | 4-Aminophenyl | - |
| Analog 13 | 4-Pyridyl | - |
| Analog 14 | 2-Thiazolyl | - |
| Analog 15 | tert-Butyl | - |
| Analog 16 | Cyclobutyl | - |
| Analog 17 | Cyclopentyl | - |
| Analog 18 | Cyclohexyl | - |
Note: Specific MIC values against various bacterial strains were also reported in the original study but are not fully reproduced here for brevity. The QSAR study indicated that antibacterial potency was strongly dependent on the STERIMOL length and width and the level of unsaturation of the N1 substituent.[1]
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is a common feature in many CNS-active compounds. While specific research on this compound analogs in the CNS is an emerging area, related structures have shown significant activity as dopamine receptor ligands and acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases and psychiatric disorders.[2][3]
Dopamine receptors are G protein-coupled receptors that play a crucial role in motor control, motivation, and cognition.[4] Analogs of 3-aminopyrrolidine have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes. Structure-activity relationship studies of eticlopride-based bitopic ligands, which feature a pyrrolidine ring, revealed that modifications on the pyrrolidine N-alkyl group and the position of substitution significantly impact binding affinities for D2 and D3 receptors.[5]
Table 2: Binding Affinities of Eticlopride-Based Pyrrolidine Analogs at Dopamine D2 and D3 Receptors [5]
| Compound | Modification | D2R Ki (nM) | D3R Ki (nM) |
| 11 | N-alkylated | 25.3 | 6.97 |
| 33 | O-alkylated | 1.77 | 0.436 |
| 34 | O-alkylated, N-propyl | 2.57 | 0.444 |
| 46 | N-nor, indole-2-carboxamide | 2.54 | 0.797 |
| 47 | N-nor, benzofuran-2-carboxamide | 2.29 | 0.493 |
These findings suggest that this compound analogs could be designed as potent and selective dopamine receptor ligands for the treatment of neurological and psychiatric disorders.
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and other cognitive disorders. Dispiro pyrrolidine derivatives have been synthesized and shown to exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]
Table 3: Cholinesterase Inhibitory Activity of Dispiro Pyrrolidine Derivatives [7]
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| 5c | - | 2.4 |
| 7b | - | 12.78 ± 1.52 |
| Rivastigmine | Comparable to derivatives | - |
While not direct this compound analogs, these results highlight the potential of the pyrrolidine scaffold in designing cholinesterase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs and related compounds.
Synthesis of 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids (General Procedure)
A general synthetic route involves the reaction of a 1-substituted-6,8-difluoro-7-halo-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with 3-[(ethylamino)methyl]pyrrolidine in a suitable solvent such as pyridine or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified by crystallization or column chromatography. The structural confirmation of the final compounds is typically achieved using spectroscopic methods such as nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry.[1]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains are grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Plate Preparation: The compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Dopamine Receptor Binding Assay (Radioligand Competition Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the dopamine receptor.
-
Membrane Preparation: Membranes from cells expressing the dopamine receptor of interest (e.g., D2 or D3) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ (pH 7.4), is used.
-
Assay Procedure: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2/D3 receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[4][8][9]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase by detecting the product of the enzymatic reaction.[10][11][12][13]
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Acetylcholinesterase enzyme.
-
Test compound (inhibitor).
-
-
Assay Procedure: In a 96-well plate, the enzyme is pre-incubated with various concentrations of the test compound in the phosphate buffer.
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB) to the wells.
-
Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with the thiocholine generated from the hydrolysis of ATCI by AChE.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action and the workflows for their investigation is crucial for understanding and advancing drug discovery efforts.
Dopamine Receptor Signaling
Dopamine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter dopamine. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs/olf proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[14] D2-like receptors, on the other hand, couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[14][15] These signaling cascades ultimately modulate neuronal excitability and gene expression.[16]
Acetylcholinesterase Mechanism of Action
Acetylcholinesterase catalyzes the hydrolysis of acetylcholine into choline and acetic acid through a two-step process involving a catalytic triad of serine, histidine, and glutamate residues in its active site.[17] The reaction proceeds via the formation of a covalent acetyl-enzyme intermediate, which is subsequently hydrolyzed to regenerate the free enzyme.[17]
Experimental Workflow for Lead Optimization
The process of optimizing a lead compound, such as a this compound analog, involves a cyclical process of design, synthesis, and biological evaluation.
Conclusion
This compound analogs represent a versatile and promising scaffold in drug discovery. Their demonstrated utility in the development of antibacterial agents and their potential as modulators of CNS targets highlight the broad therapeutic possibilities of this chemical class. The continued exploration of the structure-activity relationships of these compounds, guided by robust synthetic strategies and detailed biological evaluation, is expected to yield novel drug candidates with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the key aspects of the discovery and development of this compound analogs, intended to support the research efforts of scientists and drug development professionals in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of N-ethylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethylpyrrolidin-3-amine, a substituted pyrrolidine derivative, represents a significant scaffold in medicinal chemistry and drug development. Its structural features suggest potential interactions with various biological targets, making a thorough understanding of its physicochemical properties essential for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of N-ethylpyrrolidin-3-amine, including its identity, and key descriptors influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological pathways and experimental workflows to support further research and development.
Compound Identification
| Identifier | Value |
| IUPAC Name | N-ethylpyrrolidin-3-amine |
| CAS Number | 111390-22-8[1] |
| Molecular Formula | C6H14N2[2] |
| Molecular Weight | 114.19 g/mol |
| Canonical SMILES | CCNC1CCNC1 |
Physicochemical Properties
A summary of the key physicochemical properties of N-ethylpyrrolidin-3-amine is presented below. These parameters are crucial for assessing the compound's "drug-likeness" and potential for development as a therapeutic agent.
| Property | Value | Source |
| Boiling Point | 168 °C | ChemBlink |
| Density | 0.91 g/cm³ | ChemBlink |
| logP (Predicted) | 0.4 | PubChemLite[2] |
| pKa (Predicted) | ~9-11 (for the tertiary amine) | General amine chemistry |
| Water Solubility | Predicted to be soluble | General properties of small amines |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. Adherence to standardized protocols is critical for generating accurate and reproducible data.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[3][4]
Principle: A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated, which corresponds to the midpoint of the titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of N-ethylpyrrolidin-3-amine of known concentration (e.g., 0.01 M) in deionized water.
-
Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the N-ethylpyrrolidin-3-amine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized HCl solution in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).
-
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for determining logP.[5][6][7]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logarithm of P is the logP value.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of N-ethylpyrrolidin-3-amine in the aqueous phase at a known concentration.
-
In a separatory funnel, combine a known volume of the aqueous solution with a known volume of the n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of N-ethylpyrrolidin-3-amine in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in water].
-
Calculate the logP by taking the base-10 logarithm of P.
-
Determination of Water Solubility according to OECD Guideline 105
Water solubility is a fundamental property that affects a compound's absorption and distribution. The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides standardized methods for determining water solubility.[8][9][10][11][12]
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.
Methodology (Flask Method):
-
Equilibration:
-
Add an excess amount of N-ethylpyrrolidin-3-amine to a flask containing deionized water.
-
Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the mixture to stand to let undissolved material settle.
-
Separate the saturated aqueous solution from the excess solid by centrifugation or filtration.
-
-
Analysis:
-
Determine the concentration of N-ethylpyrrolidin-3-amine in the clear aqueous phase using a validated analytical method (e.g., HPLC, GC).
-
-
Reporting:
-
Express the water solubility as mass per unit volume of water (e.g., g/L or mg/mL) at the specified temperature.
-
Biological Context and Potential Signaling Pathways
Pyrrolidine-containing compounds are prevalent in numerous biologically active molecules and approved drugs, often interacting with central nervous system (CNS) targets.[13] Derivatives of N-substituted pyrrolidines have been investigated as ligands for various receptors, including dopamine and histamine H3 receptors.[13][14] Many of these receptors are G-protein coupled receptors (GPCRs), which initiate intracellular signaling cascades upon ligand binding. A generalized GPCR signaling pathway is depicted below.
Experimental and Developmental Workflows
The physicochemical characterization of a compound like N-ethylpyrrolidin-3-amine is a critical early step in the drug discovery and development process. A typical workflow for physicochemical profiling is illustrated below.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-ethylpyrrolidin-3-amine, along with standardized experimental protocols for their determination. The presented data and methodologies offer a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics based on the pyrrolidine scaffold. A thorough understanding and experimental validation of these properties are paramount for advancing promising lead compounds through the drug development pipeline.
References
- 1. 111390-22-8|N-Ethylpyrrolidin-3-amine| Ambeed [ambeed.com]
- 2. PubChemLite - N-ethyl-n-methylpyrrolidin-3-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. filab.fr [filab.fr]
- 13. Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 3-(Ethylamino)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Ethylamino)pyrrolidine, a key building block in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and provide a reliable reference for the identification of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | m | 1H | CH-N |
| ~2.6 - 2.8 | m | 4H | CH₂-N (pyrrolidine ring) |
| ~2.5 | q | 2H | CH₂-CH₃ |
| ~1.8 - 2.0 | m | 1H | CH₂ (pyrrolidine ring) |
| ~1.5 - 1.7 | m | 1H | CH₂ (pyrrolidine ring) |
| ~1.1 | t | 3H | CH₃ |
| ~1.0 | br s | 2H | NH, NH₂ |
Solvent: CDCl₃. Predicted data is based on computational simulations.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~55 | CH | CH-N |
| ~52 | CH₂ | CH₂-N (pyrrolidine ring) |
| ~48 | CH₂ | CH₂-N (pyrrolidine ring) |
| ~44 | CH₂ | CH₂-CH₃ |
| ~32 | CH₂ | CH₂ (pyrrolidine ring) |
| ~15 | CH₃ | CH₃ |
Solvent: CDCl₃. Predicted data is based on computational simulations.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Medium, Broad | N-H Stretch (amine) |
| ~2960 - 2850 | Strong | C-H Stretch (aliphatic) |
| ~1460 | Medium | C-H Bend (alkane) |
| ~1130 | Medium | C-N Stretch (amine) |
Predicted data based on computational modeling.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 114 | 100 | [M]⁺ (Molecular Ion) |
| 99 | High | [M-CH₃]⁺ |
| 85 | High | [M-C₂H₅]⁺ |
| 70 | Medium | [M-C₂H₅N]⁺ |
| 57 | Medium | [C₄H₉]⁺ |
Ionization Mode: Electron Ionization (EI). Predicted data based on computational fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed as a neat thin film.
-
Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile amine like this compound, direct injection or gas chromatography (GC) coupling is suitable.
-
Direct Injection: Introduce a small amount of the neat liquid sample into the ion source via a heated probe.
-
GC-MS: Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ether) into the GC, which separates the compound before it enters the mass spectrometer.
-
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
A Technical Guide to 3-(Ethylamino)pyrrolidine: Commercial Availability, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Ethylamino)pyrrolidine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds, making this reagent a valuable tool for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the commercial availability of this compound, including its racemic and chiral forms, detailed purchasing information, and insights into its synthesis. Furthermore, this document explores the potential biological relevance of the pyrrolidine core, offering a foundation for its application in the development of new chemical entities targeting various signaling pathways.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity needs. The compound is available in its racemic form as well as its chiral enantiomers, (R)-(+)-3-(Ethylamino)pyrrolidine and (S)-(-)-3-(Ethylamino)pyrrolidine, which are critical for stereoselective synthesis in drug development.
Major Suppliers and Product Specifications
A survey of the market indicates several key suppliers for this compound and its derivatives. The following tables summarize the available forms, typical purities, and CAS numbers.
Table 1: Commercial Forms of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |
| This compound | 111390-22-8 | C₆H₁₄N₂ | 114.19 | Racemic |
| (3R)-(+)-3-(Ethylamino)pyrrolidine | 381670-30-0 | C₆H₁₄N₂ | 114.19 | (R)-enantiomer |
| (3S)-(-)-3-(Ethylamino)pyrrolidine | 381670-31-1 | C₆H₁₄N₂ | 114.19 | (S)-enantiomer |
| 3-(N-Acetyl-N-ethylamino)pyrrolidine | 115445-29-9 | C₈H₁₆N₂O | 156.23 | Racemic |
Table 2: Representative Suppliers and Pricing
| Supplier | Product | CAS Number | Purity | Quantity | Price (USD) |
| Chem-Impex | This compound | 111390-22-8 | ≥ 97% (GC) | 5g | $403.30 |
| Chem-Impex | (3R)-(+)-3-(Ethylamino)pyrrolidine | 381670-30-0 | ≥ 97% (GC) | 1g | $443.86 |
| TCI Chemicals | (3S)-(-)-3-(Ethylamino)pyrrolidine | 381670-31-1 | >98.0% (GC) | 1g | Contact for price |
| Pharmaffiliates | This compound | 111390-22-8 | N/A | N/A | Contact for price |
| ChemicalBook | (3S)-(-)-3-(Ethylamino)pyrrolidine | 381670-31-1 | 98.0%(GC&T) | 1g | Contact for price |
| Lab Pro Inc. | 3-(N-Acetyl-N-ethylamino)pyrrolidine | 115445-29-9 | Min. 98.0% (T) | 5g | Contact for price |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Suppliers are located globally, with a significant presence in North America, Europe, and Asia, including China and India, ensuring accessibility for researchers worldwide.[1][2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method is the reductive amination of a suitable pyrrolidinone precursor or the direct alkylation of 3-aminopyrrolidine.
Hypothesized Experimental Protocol: Reductive Amination of N-Boc-3-pyrrolidinone with Ethylamine
This protocol describes a plausible two-step synthesis of this compound via reductive amination, a widely used method for amine synthesis.[4][5]
Step 1: Imine Formation
-
To a solution of N-Boc-3-pyrrolidinone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add ethylamine (1.5-2 equivalents).
-
The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by TLC or GC-MS.
-
For less reactive ketones, a dehydrating agent like molecular sieves or a catalytic amount of a weak acid can be added to drive the equilibrium towards the imine.
Step 2: Reduction of the Imine
-
Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent suitable for this transformation and is typically used in slight excess (1.2-1.5 equivalents).[6]
-
The reaction is stirred at room temperature until the reduction is complete, as indicated by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting N-Boc-3-(ethylamino)pyrrolidine can be purified by column chromatography.
Step 3: Deprotection
-
The purified N-Boc-3-(ethylamino)pyrrolidine is dissolved in a solution of hydrochloric acid in a suitable solvent like dioxane or methanol.
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield this compound dihydrochloride. The free base can be obtained by neutralization with a suitable base.
Biological Significance and Potential Applications
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[7] Its non-planar, three-dimensional structure allows for diverse interactions with biological targets. Derivatives of 3-aminopyrrolidine have shown a wide range of biological activities, including acting as antagonists for chemokine receptors like CCR2, which are involved in inflammatory responses.[8]
Potential Role in Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the broader class of pyrrolidine-containing compounds has been implicated in various cellular processes. For instance, some pyrrolidine derivatives have been shown to influence the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival.
The diagram below illustrates a potential, generalized mechanism by which a hypothetical bioactive molecule derived from this compound might modulate the NF-κB signaling pathway. This is a speculative representation based on the known activities of other pyrrolidine derivatives and serves as a conceptual framework for further investigation.
Quality Control and Documentation
For researchers and drug development professionals, ensuring the quality and purity of starting materials is paramount. Reputable suppliers provide a Certificate of Analysis (CoA) for their products. A CoA typically includes:
-
Product Identification: Name, CAS number, batch number.
-
Physical Properties: Appearance, melting/boiling point.
-
Analytical Data: Results from techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), and Mass Spectrometry (MS) to confirm structure and purity.
-
Date of Analysis and Expiry.
While a specific CoA for this compound was not publicly available at the time of this writing, suppliers like Pharmaffiliates indicate that sample CoAs are available upon request.[9] It is standard practice to request and review the CoA before purchasing and using any chemical reagent.
Conclusion
This compound is a readily available and synthetically versatile building block with significant potential in drug discovery and development. Its commercial availability in racemic and chiral forms provides researchers with the necessary tools for the stereoselective synthesis of complex molecules. The straightforward synthetic routes, such as reductive amination, make it an accessible intermediate. The established biological relevance of the pyrrolidine scaffold, coupled with the potential for its derivatives to modulate key signaling pathways like NF-κB, underscores its importance for future research in areas such as inflammation, neuroscience, and oncology. Researchers are encouraged to consult directly with suppliers for the most up-to-date product information and to obtain necessary quality documentation.
References
- 1. (3S)-(-)-3-(ETHYLAMINO)PYRROLIDINE suppliers & manufacturers in China [m.chemicalbook.com]
- 2. Pyrrolidine manufacturers and suppliers in india [chemicalbook.com]
- 3. sandoopharma.com [sandoopharma.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. gctlc.org [gctlc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. enamine.net [enamine.net]
- 8. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Ethylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Ethylamino)pyrrolidine is a valuable substituted pyrrolidine derivative that serves as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. Its structural motif is found in a range of biologically active molecules. This document outlines a detailed, step-by-step protocol for the synthesis of this compound via a reliable two-step process involving the reductive amination of N-Boc-3-pyrrolidinone followed by deprotection of the Boc group. This method is advantageous due to its high selectivity and the commercial availability of the starting materials.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Substitution at the 3-position, as in this compound, provides a crucial vector for modifying the pharmacological properties of lead compounds. This intermediate is particularly useful in the development of neurological drugs.[2] The synthesis protocol detailed herein employs a common and efficient method for amine synthesis: reductive amination.[3][4] To ensure the reaction's selectivity and prevent unwanted side reactions, the pyrrolidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is then removed under acidic conditions to yield the final product.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Reductive Amination: N-Boc-3-pyrrolidinone is reacted with ethylamine in the presence of a reducing agent to form N-Boc-3-(ethylamino)pyrrolidine.
-
Deprotection: The Boc protecting group is removed from N-Boc-3-(ethylamino)pyrrolidine using a strong acid to yield the final product, this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Reductive Amination | Step 2: Deprotection | Overall |
| Product | N-Boc-3-(ethylamino)pyrrolidine | This compound | This compound |
| Starting Material | N-Boc-3-pyrrolidinone | N-Boc-3-(ethylamino)pyrrolidine | N-Boc-3-pyrrolidinone |
| Key Reagents | Ethylamine, Sodium Triacetoxyborohydride | Trifluoroacetic Acid (TFA) or HCl in Dioxane | - |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | - |
| Reaction Time | 4-6 hours | 1-2 hours | 5-8 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature | - |
| Typical Yield | 85-95% | 90-98% | 76-93% |
| Purity (Post-Purification) | >95% | >97% | >97% |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₆H₁₄N₂ | C₆H₁₄N₂ |
| Molecular Weight | 214.31 g/mol | 114.19 g/mol | 114.19 g/mol |
Experimental Protocols
Step 1: Synthesis of N-Boc-3-(ethylamino)pyrrolidine via Reductive Amination
This protocol describes the reaction of N-Boc-3-pyrrolidinone with ethylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
N-Boc-3-pyrrolidinone
-
Ethylamine (as a solution in THF or as a gas)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-3-pyrrolidinone (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Amine Addition: Add ethylamine (1.2 eq) to the solution. If using a solution of ethylamine in THF, add it dropwise. If using gaseous ethylamine, bubble it through the solution. Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reducing Agent Addition: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-(ethylamino)pyrrolidine.
Step 2: Deprotection of N-Boc-3-(ethylamino)pyrrolidine
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
N-Boc-3-(ethylamino)pyrrolidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-(ethylamino)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) or an excess of 4M HCl in 1,4-dioxane to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the deprotection by TLC.[5][6][7]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess acid.
-
Basification and Extraction: Dissolve the residue in water and cool in an ice bath. Carefully add a sodium hydroxide solution to basify the mixture to a pH > 12. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols: 3-(Ethylamino)pyrrolidine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)pyrrolidine is a valuable bifunctional building block in organic synthesis, featuring a secondary amine within a pyrrolidine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The pyrrolidine ring provides a three-dimensional structure that can effectively explore pharmacophore space, while the ethylamino group offers a site for further functionalization, enabling the synthesis of diverse molecular architectures.[1] This document provides an overview of its applications, detailed experimental protocols for its derivatization, and insights into the biological relevance of the resulting molecules.
Applications in Medicinal Chemistry
The 3-aminopyrrolidine core, of which this compound is a key example, is a prevalent motif in a variety of therapeutic agents. Its derivatives have shown promise in several key areas:
-
Dopamine Receptor Agonists: The pyrrolidine moiety is a core component of several dopamine D2 and D3 receptor agonists, which are crucial in the treatment of Parkinson's disease and other neurological disorders. A notable example is Piribedil, a D2/D3 agonist and α2-adrenergic antagonist used in the management of Parkinson's disease.[2]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine scaffold is also found in a class of drugs used to treat type 2 diabetes known as DPP-4 inhibitors. These compounds help to regulate blood sugar levels.
-
Antimicrobial Agents: Novel pyrrolidine derivatives have been synthesized and evaluated for their antimicrobial properties, showing potential against various bacterial and fungal strains.[3]
-
Central Nervous System (CNS) Agents: The unique structural and stereochemical properties of pyrrolidine derivatives make them attractive candidates for the development of new drugs targeting the central nervous system.[1]
Key Synthetic Transformations
This compound can participate in a variety of organic reactions, primarily leveraging the nucleophilicity of its secondary amine. Key transformations include:
-
N-Alkylation: The secondary amine can be readily alkylated with various electrophiles, such as alkyl halides or through reductive amination, to introduce diverse substituents.
-
N-Arylation: The amine can undergo coupling reactions with aryl halides or other arylating agents to form N-aryl pyrrolidine derivatives.
-
Amide Bond Formation: Acylation of the secondary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides.
-
Reductive Amination: While this compound is itself a product of the reductive amination of 3-aminopyrrolidine with acetaldehyde, it can participate in further reductive amination reactions if the pyrrolidine nitrogen is part of a larger synthetic scheme.[4][5][6][7][8]
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: N-Alkylation of this compound with an Alkyl Halide
This protocol describes a general procedure for the synthesis of a tertiary amine by reacting this compound with an alkyl halide.
Reaction Scheme:
A simple N-alkylation reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous ACN or DMF (0.1-0.5 M), add the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrrolidine derivative.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Reference |
| This compound | Benzyl bromide | N-Benzyl-3-(ethylamino)pyrrolidine | 85-95 | >95 | Adapted |
| This compound | Ethyl iodide | N,N-Diethyl-3-aminopyrrolidine | 80-90 | >95 | Adapted |
Protocol 2: Reductive Amination to Synthesize this compound
This protocol outlines the synthesis of this compound from 3-aminopyrrolidine and acetaldehyde.
Reaction Scheme:
Reductive amination workflow.
Materials:
-
3-Aminopyrrolidine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-aminopyrrolidine (1.0 eq) in DCE or THF (0.2 M).
-
Add acetaldehyde (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | Reference |
| 3-Aminopyrrolidine | Acetaldehyde | This compound | 70-85 | >97 | Adapted |
Biological Signaling Pathways
Molecules synthesized using the this compound scaffold, such as the dopamine agonist Piribedil, can modulate key signaling pathways in the central nervous system.
Dopamine D2/D3 Receptor Signaling
Piribedil acts as an agonist at D2 and D3 dopamine receptors. These are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. gctlc.org [gctlc.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of 3-(Ethylamino)pyrrolidine
Introduction
3-(Ethylamino)pyrrolidine is a chemical compound of interest in pharmaceutical development and research. Accurate and robust analytical methods are crucial for its quantification in various matrices, from raw materials to final drug products. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed for researchers, scientists, and drug development professionals to serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a common and effective approach for the quantification of amines like this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient Elution: A linear gradient can be optimized, for example, starting from 5% B to 95% B over 10 minutes, followed by a re-equilibration step. An isocratic elution may also be suitable depending on the sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging at higher wavelengths. Low UV (e.g., 200-210 nm) is recommended. Alternatively, derivatization with a UV-absorbing agent can be employed.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantitative Data Summary (HPLC)
| Parameter | Typical Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are illustrative and must be determined experimentally during method validation.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature of the amine group, this compound may exhibit poor peak shape and low volatility in GC analysis.[1][2] Derivatization is often necessary to improve its chromatographic properties.[1][3]
Experimental Protocol: GC-FID/MS with Derivatization
-
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms, or a specific amine column).
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or trifluoroacetic anhydride (TFAA)).
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
This compound reference standard.
-
-
Derivatization Procedure:
-
In a vial, add a known amount of the sample or standard.
-
Add the anhydrous solvent and the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature (FID): 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
-
Data Analysis:
-
Similar to the HPLC method, construct a calibration curve using derivatized standards.
-
Quantify the derivatized this compound in the sample based on the calibration curve.
-
Quantitative Data Summary (GC)
| Parameter | Typical Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Note: These values are illustrative and must be determined experimentally during method validation.
Visualizations
Analytical Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of this compound by either HPLC or GC.
Caption: General workflow for the quantification of this compound.
References
Application Notes and Protocols for the Derivatization of 3-Aminopyrrolidine for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminopyrrolidine is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of 3-aminopyrrolidine is essential for process control, quality assurance, and pharmacokinetic studies. However, its lack of a strong chromophore or fluorophore makes direct analysis by High-Performance Liquid Chromatography (HPLC) with common UV-Vis or fluorescence detectors challenging. Pre-column derivatization is a widely employed strategy to overcome this limitation by covalently attaching a labeling agent to the amine functional group, thereby enhancing its detectability.
This document provides detailed application notes and protocols for the derivatization of 3-aminopyrrolidine using three common reagents: Di-tert-butyl dicarbonate (Boc Anhydride), 9-fluorenylmethyl chloroformate (Fmoc-Cl), and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). These methods offer versatility in detection, with Boc-derivatives being suitable for UV detection, while Fmoc and Dansyl derivatives provide high sensitivity for fluorescence detection.
Derivatization Chemistries
The derivatization of 3-aminopyrrolidine, which contains both a primary and a secondary amine, can proceed at either amine, though the primary amine is generally more reactive. The derivatizing agent reacts with the nucleophilic amine to form a stable, labeled product that can be easily detected and quantified.
-
Boc Anhydride: Reacts with the amine to form a UV-active Boc-protected derivative, detectable at low UV wavelengths (around 210 nm).
-
Fmoc-Cl: Reacts with primary and secondary amines under mild alkaline conditions to produce a stable and highly fluorescent derivative.
-
Dansyl Chloride: Reacts with primary and secondary amino groups in an alkaline environment to yield stable and intensely fluorescent sulfonamide adducts.
Experimental Protocols
Method 1: Derivatization with Boc Anhydride for HPLC-UV Analysis
This protocol is adapted from a patented method specifically for the analysis of 3-aminopyrrolidine hydrochloride.
Materials and Reagents:
-
3-Aminopyrrolidine Hydrochloride
-
Di-tert-butyl dicarbonate (Boc Anhydride)
-
Methanol
-
Triethylamine
-
Deionized Water
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Rotary evaporator
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., Phenomenex Gemini C18)
-
Standard laboratory glassware
Protocol:
-
Derivatization Reaction:
-
In a three-necked flask, combine 3-aminopyrrolidine hydrochloride, methanol, triethylamine, and Boc anhydride in a molar ratio of 1:4:3:1.2.
-
Stir the reaction mixture at room temperature for 8 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain the Boc-3-aminopyrrolidine derivative.
-
-
Sample Preparation for HPLC:
-
Prepare a stock solution of the Boc-3-aminopyrrolidine derivative.
-
Dilute the stock solution with a suitable aqueous phase (e.g., potassium dihydrogen phosphate solution, pH 2-3) to a final concentration of 0.4-0.6 mg/mL.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of water and methanol (e.g., 25:75 v/v).
-
Flow Rate: 0.8-1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Quantify the purity or concentration using the area normalization method or a standard curve.
-
Method 2: Derivatization with Fmoc-Cl for HPLC-FLD Analysis
This is a general protocol for the derivatization of primary and secondary amines with Fmoc-Cl, which can be adapted for 3-aminopyrrolidine.
Materials and Reagents:
-
3-Aminopyrrolidine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) solution (e.g., in acetonitrile)
-
Borate buffer (e.g., 0.1 M, pH 8.0-9.0)
-
Quenching reagent (e.g., glycine or 1-aminoadamantane)
-
Acetonitrile (HPLC Grade)
-
Deionized Water
-
Formic Acid or Acetic Acid
Equipment:
-
Vortex mixer
-
Thermostatic water bath or heating block
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Standard laboratory glassware
Protocol:
-
Derivatization Reaction:
-
In a microcentrifuge tube, add a known amount of the 3-aminopyrrolidine sample or standard solution.
-
Add an appropriate volume of borate buffer (pH 8.0-9.0).
-
Add an excess of the Fmoc-Cl solution. The molar ratio of Fmoc-Cl to the amine should be optimized, but a 5-fold to 10-fold excess is a good starting point.
-
Vortex the mixture immediately and incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a set time (e.g., 10-20 minutes).
-
Stop the reaction by adding a quenching reagent to react with the excess Fmoc-Cl.
-
-
Sample Preparation for HPLC:
-
The reaction mixture can be directly injected into the HPLC system or can be further diluted with the mobile phase.
-
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Fluorescence Detection: Excitation wavelength around 265 nm and emission wavelength around 315 nm.
-
Application Notes: 3-(Ethylamino)pyrrolidine in the Synthesis of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 3-(ethylamino)pyrrolidine and its derivatives in the synthesis of novel drug candidates for the treatment of various neurological disorders. The focus is on compounds targeting dopamine and serotonin receptor systems, which are implicated in conditions such as psychosis, depression, and migraine. This document includes summaries of pharmacological data, detailed experimental protocols for synthesis and evaluation, and diagrams of relevant biological pathways and experimental workflows.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[1][2] 3-Substituted pyrrolidine derivatives, in particular, have been extensively explored as ligands for dopamine and serotonin receptors due to their ability to mimic the conformation of endogenous neurotransmitters.[1] this compound serves as a versatile building block for creating a diverse library of compounds with the potential for high affinity and selectivity for these receptors.[3]
Applications in Drug Discovery
Derivatives of this compound have shown significant promise as:
-
Dopamine D2/D3 Receptor Antagonists: These compounds are investigated for their potential as antipsychotic agents. Eticlopride, a well-characterized D2/D3 antagonist, features a substituted pyrrolidine moiety, highlighting the importance of this scaffold for potent receptor binding.[4][5]
-
Serotonin Receptor Ligands: Modifications of the pyrrolidine ring have led to the discovery of potent and selective ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT1D, and 5-HT2A.[6][7][8] These are relevant for treating depression, anxiety, and migraine.
-
Anticonvulsants: N-substituted pyrrolidine-2,5-diones have demonstrated anticonvulsant activity in preclinical models, suggesting a potential therapeutic application in epilepsy.
Data Presentation
The following tables summarize the quantitative data for representative pyrrolidine derivatives, showcasing their binding affinities and functional activities at key neurological targets.
Table 1: Dopamine Receptor Binding Affinities of Eticlopride Analogues
| Compound | D2R Ki (nM) | D3R Ki (nM) | Reference |
| Eticlopride | 0.436 | 1.77 | [4] |
| Analogue 11 | 25.3 | 6.97 | [4] |
| Analogue 33 | 1.77 | 0.436 | [4] |
| Analogue 34 | 2.57 | 0.444 | [4] |
Table 2: Serotonin Receptor Binding Affinities of 3-[2-(Pyrrolidin-1-yl)ethyl]indole Derivatives
| Compound | h5-HT1D Ki (nM) | h5-HT1B Ki (nM) | Selectivity (1B/1D) | Reference |
| 3b | 1.5 | 13 | 9 | [7] |
| 24a | 0.3 | 49 | 163 | [7] |
| 24b | 0.4 | 55 | 138 | [7] |
Experimental Protocols
General Synthesis of a Dopamine D2/D3 Receptor Antagonist (Eticlopride Analogue)
This protocol describes a general method for the synthesis of eticlopride analogues, which involves the coupling of a substituted benzoic acid with a chiral aminopyrrolidine derivative.
Workflow Diagram:
Caption: Synthetic workflow for an Eticlopride analogue.
Protocol:
-
Synthesis of 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid: This intermediate is prepared from ethyl-2,4-dimethoxybenzene through a series of reactions including lithiation, carboxylation, demethylation, and chlorination as previously described.[5]
-
Synthesis of (S)-2-(Aminomethyl)-N-ethyl-pyrrolidine:
-
Start with commercially available (S)-prolinol.
-
Convert the hydroxyl group to a primary amine. This can be achieved by converting it to a good leaving group (e.g., tosylate), followed by displacement with an azide and subsequent reduction.
-
Perform N-ethylation of the primary amine via reductive amination using acetaldehyde and a suitable reducing agent like sodium triacetoxyborohydride.[9]
-
-
Amide Bond Formation:
-
Dissolve 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add (S)-2-(aminomethyl)-N-ethyl-pyrrolidine (1 equivalent) to the mixture, followed by DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with ethyl acetate and washing with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the final compound.[9]
-
Pharmacological Evaluation: GTPγS Binding Assay for Dopamine D2 Receptor Activation
This functional assay measures the initial step of G protein activation upon ligand binding to the D2 receptor.
Workflow Diagram:
Caption: Workflow for the GTPγS binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 cells). Homogenize the cells in a suitable buffer and isolate the membrane fraction by centrifugation.[10]
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the D2 receptor-containing membranes (typically 5-20 µg of protein per well). Include GDP (10-30 µM) to minimize basal binding. For non-specific binding control wells, add unlabeled GTPγS (10 µM).
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Binding: Add [³⁵S]GTPγS (final concentration 0.05-0.2 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.[10][11]
Signaling Pathway
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit. This results in the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. Antagonists, such as eticlopride and its analogues, bind to the receptor but do not induce this conformational change, thereby blocking the effects of endogenous dopamine.
References
- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 2. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-acetylation of 3-(Ethylamino)pyrrolidine
Introduction
N-acetylation is a fundamental and widely utilized chemical transformation in organic synthesis, particularly in the fields of pharmaceutical development and medicinal chemistry.[1][2][3] This process introduces an acetyl group onto a primary or secondary amine, forming an acetamide. The resulting amide functionality is prevalent in a vast array of biologically active molecules and serves as a crucial building block in the synthesis of complex organic compounds. For drug development professionals, the N-acetylation of lead compounds can significantly alter their physicochemical properties, such as solubility, stability, and ability to cross biological membranes, thereby influencing their pharmacokinetic and pharmacodynamic profiles. This application note provides a detailed, step-by-step protocol for the N-acetylation of the secondary amine, 3-(ethylamino)pyrrolidine, to yield 3-(N-Acetyl-N-ethylamino)pyrrolidine[2][3][4][5][6]. The described methodology is based on established procedures for the acetylation of secondary amines, utilizing common and readily available reagents.[7][8][9]
Chemical Reaction Pathway
Caption: General reaction scheme for the N-acetylation of this compound.
Experimental Protocol
This protocol describes the N-acetylation of this compound using acetic anhydride and triethylamine in dichloromethane (DCM).
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₆H₁₄N₂ | 114.19 | Substrate |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | Quenching/Washing |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Washing |
| Brine (Saturated NaCl) | NaCl | 58.44 | Washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Dissolve the amine in dichloromethane (DCM) (approximately 10 mL per gram of amine).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.[7][10][11]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove acetic acid and unreacted acetic anhydride), and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required to obtain the pure 3-(N-Acetyl-N-ethylamino)pyrrolidine.
Alternative Protocol using Acetyl Chloride
Acetyl chloride can be used in place of acetic anhydride.[9][10][11]
-
Follow the same setup as above, dissolving the amine and triethylamine (or pyridine) in DCM.
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise. A base such as pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction.[9][11]
-
Monitor the reaction and perform the work-up as described above. A wash with aqueous copper sulfate solution can be effective for removing residual pyridine.[11]
Data Presentation
While specific yields were not found in the initial search, N-acetylation of secondary amines generally proceeds in good to excellent yields, often exceeding 80-90%, depending on the specific substrate and reaction conditions.[7][13]
| Parameter | Value/Range | Reference/Comment |
| Typical Yield | >80% | General expectation for N-acetylation of secondary amines.[7][13] |
| Purity | >95% | Achievable with standard work-up and purification. |
| Reaction Time | 1-4 hours | Dependent on substrate reactivity and temperature. |
| Monitoring Technique | TLC | Standard for tracking reaction progress.[7][10][11] |
Experimental Workflow Diagram
Caption: A step-by-step workflow for the N-acetylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetic anhydride and acetyl chloride are corrosive and lachrymators; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine has a strong, unpleasant odor and is flammable.
This protocol provides a comprehensive and adaptable method for researchers engaged in the synthesis of N-acetylated compounds, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. parchem.com [parchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Utilization of 3-(N-Acetyl-N-ethylamino)pyrrolidine in the Development of Novel Analgesics
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(N-Acetyl-N-ethylamino)pyrrolidine is a versatile chemical intermediate with significant potential in pharmaceutical development, particularly in the synthesis of novel analgesic and anti-inflammatory agents.[1][2] Its unique structure, featuring a pyrrolidine ring, offers a scaffold that can be elaborated to design compounds with improved potency, selectivity, and pharmacokinetic profiles.[3] The pyrrolidine moiety is a common feature in many FDA-approved drugs and is known to enhance aqueous solubility and provide key interaction points with biological targets.[3][4]
These application notes provide a comprehensive overview of the utility of 3-(N-Acetyl-N-ethylamino)pyrrolidine as a precursor for the synthesis of a hypothetical novel analgesic candidate, designated as Pyrrolidinyl-Analgesic-X (PA-X). The subsequent protocols detail the standard methodologies for evaluating the analgesic efficacy and elucidating the potential mechanism of action of PA-X.
Diagram: Synthetic Workflow for Pyrrolidinyl-Analgesic-X (PA-X)
Caption: Synthetic pathway from the starting material to the final compound.
Part 1: Synthesis of Pyrrolidinyl-Analgesic-X (PA-X)
The following is a generalized synthetic protocol for the conversion of 3-(N-Acetyl-N-ethylamino)pyrrolidine to a novel analgesic candidate, PA-X. This protocol is illustrative and may require optimization based on the specific chemical nature of the target molecule.
Protocol 1: Synthesis of PA-X
-
N-Deacetylation of 3-(N-Acetyl-N-ethylamino)pyrrolidine:
-
Dissolve 3-(N-Acetyl-N-ethylamino)pyrrolidine in a suitable solvent (e.g., methanol).
-
Add an acid catalyst (e.g., hydrochloric acid) and heat the mixture to reflux for a specified duration to remove the acetyl group, yielding 3-(N-Ethylamino)pyrrolidine.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product.
-
-
Coupling Reaction to form PA-X:
-
Dissolve the resulting 3-(N-Ethylamino)pyrrolidine in an appropriate aprotic solvent (e.g., dichloromethane).
-
In a separate flask, activate a carboxylic acid derivative (selected based on the desired final structure of PA-X) with a coupling agent (e.g., DCC or EDC/HOBt).
-
Slowly add the activated carboxylic acid to the solution of 3-(N-Ethylamino)pyrrolidine.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
-
Purification and Characterization:
-
Purify the crude PA-X product using column chromatography on silica gel.
-
Characterize the final compound to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Part 2: In Vivo Evaluation of Analgesic Efficacy
The following protocols describe standard in vivo assays to assess the analgesic properties of the newly synthesized PA-X. These tests are crucial for determining the compound's potential to alleviate different types of pain.
Protocol 2: Hot Plate Test for Thermal Nociception
This test evaluates the central analgesic activity of a compound by measuring the latency of a thermal pain response.[5]
-
Apparatus: A commercially available hot plate apparatus with a precisely controlled surface temperature.
-
Procedure:
-
Acclimatize the animals (e.g., mice or rats) to the testing room.
-
Determine the baseline latency by placing each animal on the hot plate (e.g., set to 55 ± 0.5 °C) and recording the time until a nociceptive response is observed (e.g., jumping, paw licking). A cut-off time is set to prevent tissue damage.
-
Administer PA-X or a vehicle control via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points post-administration (e.g., 30, 60, 90 minutes), re-test the animals on the hot plate.
-
-
Data Analysis: An increase in the response latency after drug administration compared to the baseline and vehicle control indicates an analgesic effect. The data can be expressed as the raw latency time or as a percentage of the Maximum Possible Effect (%MPE).
Protocol 3: Formalin Test for Inflammatory Pain
The formalin test is used to assess a compound's efficacy against both acute and persistent inflammatory pain.[6]
-
Procedure:
-
Acclimatize the animals in individual observation chambers.
-
Administer PA-X or a vehicle control.
-
After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.
-
Immediately return the animal to the observation chamber and record the amount of time spent licking or biting the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes, representing acute nociceptive pain) and the late phase (15-30 minutes, representing inflammatory pain).
-
-
Data Analysis: A reduction in the time spent licking or biting the paw in either phase, compared to the vehicle control, suggests analgesic activity.
Table 1: Hypothetical Analgesic Efficacy Data for PA-X
| Assay | Dose (mg/kg) | Parameter | Vehicle Control | PA-X | Positive Control (Morphine) |
| Hot Plate Test | 10 | Latency (seconds) | 10.2 ± 1.5 | 25.8 ± 2.1 | 28.5 ± 1.9 |
| Formalin Test (Early Phase) | 10 | Licking Time (seconds) | 45.3 ± 5.2 | 22.1 ± 3.8 | 15.7 ± 2.9 |
| Formalin Test (Late Phase) | 10 | Licking Time (seconds) | 110.6 ± 12.4 | 55.9 ± 8.7 | 40.2 ± 6.5 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |
Part 3: Elucidation of Mechanism of Action
To understand how PA-X exerts its analgesic effects, its interaction with key pain-related receptors, such as opioid receptors, should be investigated.
Protocol 4: Opioid Receptor Binding Assay
This in vitro assay determines the binding affinity of PA-X for different opioid receptor subtypes (μ, δ, κ).[7]
-
Materials: Cell membranes expressing specific opioid receptor subtypes, a radiolabeled ligand (e.g., [³H]-naloxone), and varying concentrations of PA-X.
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand in the presence of increasing concentrations of PA-X.
-
After incubation, separate the bound and free radioligand using rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of PA-X for each receptor subtype. A lower Ki value indicates a higher binding affinity.
Table 2: Hypothetical Opioid Receptor Binding Affinity of PA-X
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| PA-X | 15.4 | > 1000 | > 1000 |
| Morphine | 5.2 | 250 | 400 |
| Naloxone | 1.8 | 25 | 15 |
Diagram: Postulated Signaling Pathway for PA-X
Caption: Hypothetical μ-opioid receptor-mediated signaling cascade for PA-X.
3-(N-Acetyl-N-ethylamino)pyrrolidine serves as a valuable starting material for the synthesis of novel compounds with potential analgesic properties. The protocols outlined in these application notes provide a systematic framework for the synthesis of a candidate molecule, PA-X, and its subsequent evaluation for analgesic efficacy and mechanism of action. This structured approach is fundamental in the early stages of analgesic drug discovery and development.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of 3-(Ethylamino)pyrrolidine
Introduction
3-(Ethylamino)pyrrolidine is a versatile chemical compound featuring a five-membered pyrrolidine ring with an ethylamino substituent.[1][2] This structure is a common scaffold in medicinal chemistry and serves as a valuable building block for synthesizing novel, biologically active molecules, particularly those targeting the central nervous system.[1][3] Its sp3-hybridized, non-planar structure allows for detailed exploration of pharmacophore space and can be crucial for the stereochemistry of a potential drug candidate.[2] These application notes provide detailed protocols for a panel of in vitro assays to characterize the potential bioactivity of this compound, focusing on its potential as a neuropharmacological agent and its general cellular toxicity.
General Cell Viability and Cytotoxicity Assays
Before assessing specific bioactivities, it is crucial to determine the general cytotoxicity of a test compound. The MTT and XTT assays are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Application Note: Tetrazolium Reduction Assays (MTT & XTT)
Principle of the Assays:
-
MTT Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product that is insoluble in aqueous solution.[4][5] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals must be dissolved using a solubilization solution before absorbance can be measured.[4]
-
XTT Assay: The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is similar, but the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[4] This reduction is also driven by mitochondrial dehydrogenases in viable cells.
Application: These assays are used to determine the concentration at which this compound exhibits cytotoxic effects on a given cell line. This information is vital for designing subsequent experiments, ensuring that the concentrations used for specific bioactivity assays are non-toxic. The half-maximal inhibitory concentration (IC50) for cytotoxicity is a key parameter derived from this data.
Data Presentation: Cytotoxicity
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y | MTT | 48 | Example: 150.5 |
| HEK293 | MTT | 48 | Example: 210.2 |
| SH-SY5Y | XTT | 48 | Example: 145.8 |
| HEK293 | XTT | 48 | Example: 205.1 |
Experimental Protocol: MTT Assay
Materials and Reagents:
-
96-well flat-bottom tissue culture plates
-
Cell line of interest (e.g., SH-SY5Y, HEK293)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered through a 0.2 µm filter.[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[6]
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO or PBS as the test compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan.[5][6]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used for background subtraction.[4]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
-
Plot the % Viability against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
Visualization: Cell Viability Assay Workflow
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase is a key enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses.[7] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[8]
Application Note: AChE Inhibition
Principle of the Assay: This protocol is based on the widely used Ellman's method.[7] The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[9] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[8] An inhibitor will reduce the rate of this color development.
Application: This assay determines if this compound can inhibit the activity of AChE. The potency of inhibition is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Data Presentation: AChE Inhibition
| Enzyme Source | Substrate | IC50 (µM) | Positive Control (IC50 µM) |
| Human recombinant AChE | Acetylthiocholine | Example: 15.2 | Donepezil: 0.025 |
| Electrophorus electricus AChE | Acetylthiocholine | Example: 21.8 | Donepezil: 0.031 |
Experimental Protocol: AChE Inhibition Assay
Materials and Reagents:
-
96-well flat-bottom plate
-
Acetylcholinesterase (AChE) enzyme (e.g., from human recombinant source or Electrophorus electricus)
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution (Ellman's reagent): 10 mM in assay buffer
-
Acetylthiocholine iodide (ATCh) solution: 10 mM in assay buffer
-
This compound stock solution
-
Positive control inhibitor (e.g., Donepezil or BW284c51)
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of DTNB and ATCh in the assay buffer on the day of the experiment.
-
Assay Plate Setup: To each well of a 96-well plate, add the following in order:
-
140 µL of Assay Buffer
-
20 µL of DTNB working solution
-
10 µL of this compound dilution (or positive control, or buffer for control wells)
-
-
Enzyme Addition: Add 10 µL of AChE enzyme solution to each well. Mix gently.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the ATCh substrate solution to each well to start the reaction. The final volume should be 200 µL.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
Where V_control is the reaction rate in the absence of an inhibitor.
-
-
Plot the % Inhibition against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
Visualization: AChE Inhibition Assay Workflow
Monoamine Oxidase (MAO) Inhibition Assay
MAO enzymes (MAO-A and MAO-B) are crucial for the metabolism of monoamine neurotransmitters.[10] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[11]
Application Note: MAO Inhibition
Principle of the Assay: This fluorometric assay measures the activity of MAO-A and MAO-B. The MAO enzyme catalyzes the oxidative deamination of its substrate (e.g., tyramine), producing an aldehyde, the corresponding amine, and hydrogen peroxide (H2O2).[10] The generated H2O2, in the presence of horseradish peroxidase (HRP), reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[12] The increase in fluorescence is proportional to the MAO activity. Specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) are used to differentiate the activity of the two isoforms.
Application: This assay is used to determine if this compound can inhibit MAO-A, MAO-B, or both. By calculating the respective IC50 values, the compound's potency and selectivity for the two isoforms can be established.
Data Presentation: MAO Inhibition
| Enzyme Isoform | Substrate | IC50 (µM) | Positive Control (IC50 µM) |
| Human recombinant MAO-A | Tyramine | Example: 5.8 | Clorgyline: 0.008 |
| Human recombinant MAO-B | Tyramine | Example: >100 | Selegiline: 0.015 |
Experimental Protocol: MAO Inhibition Assay
Materials and Reagents:
-
96-well black, flat-bottom plate
-
Human recombinant MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., Tyramine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
This compound stock solution
-
Positive Controls: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective)
-
Microplate spectrofluorometer (Excitation ~535 nm, Emission ~590 nm)
Step-by-Step Procedure:
-
Prepare Detection Reagent: Prepare a working solution containing the fluorescent probe and HRP in assay buffer. Protect from light.
-
Assay Plate Setup: Add the following to wells of the 96-well plate:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution (or positive control, or buffer for control wells)
-
20 µL of MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Add Detection Reagent: Add 20 µL of the probe/HRP working solution to each well.
-
Initiate Reaction: Start the reaction by adding 10 µL of the MAO substrate solution.
-
Incubation and Reading: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence using a microplate reader.
Data Analysis:
-
Subtract the fluorescence of a "no enzyme" control from all readings to correct for background.
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = [(RFU_control - RFU_sample) / RFU_control] * 100
-
Where RFU is the Relative Fluorescence Unit.
-
-
Plot the % Inhibition against the log concentration of this compound for both MAO-A and MAO-B.
-
Use non-linear regression to determine the IC50 values and assess isoform selectivity.
G-Protein Coupled Receptor (GPCR) Assays
GPCRs are the largest family of cell surface receptors and are the target of a large percentage of approved drugs.[13] Testing for interaction with GPCRs is a cornerstone of drug discovery.
Application Note: Radioligand Binding Assay
Principle of the Assay: Radioligand binding assays are the gold standard for measuring the affinity of a compound for a receptor.[14][15] A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity.[16] The assay is performed with cell membranes expressing the receptor of interest. The amount of bound radioactivity decreases as the concentration of the competitor increases.[14]
Application: This assay is used to determine if this compound binds to a specific GPCR and to quantify its binding affinity (Ki). A low Ki value indicates high binding affinity. This can be performed across a panel of GPCRs to assess selectivity.
Data Presentation: GPCR Binding Affinity
| Receptor Target | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]-Spiperone | Example: 85.6 |
| Serotonin 5-HT2A | [3H]-Ketanserin | Example: 250.1 |
| Adrenergic α2A | [3H]-Rauwolscine | Example: >10,000 |
Experimental Protocol: Competitive Radioligand Binding
Materials and Reagents:
-
Cell membranes expressing the GPCR of interest
-
Specific radioligand (e.g., [3H]-Spiperone for D2 receptors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
This compound stock solution
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats (e.g., GF/C, pre-soaked in polyethyleneimine)
-
Cell harvester/vacuum filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate or individual tubes, add the following:
-
Binding Buffer
-
A fixed concentration of radioligand (typically at or below its Kd value).[17]
-
Serial dilutions of this compound.
-
Include wells for "total binding" (no competitor) and "non-specific binding" (with a saturating concentration of an unlabeled ligand).
-
-
Add Membranes: Add the cell membrane preparation (e.g., 20-50 µg protein/well) to initiate the binding reaction.[18]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[18]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[14]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (as a percentage of control) against the log concentration of this compound.
-
Use non-linear regression (one-site fit) to determine the IC50 value of the compound.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualization: GPCR Radioligand Binding Workflow
Application Note: cAMP Functional Assay
Principle of the Assay: Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[13] Gs-coupled receptors activate adenylyl cyclase to increase cAMP levels, while Gi-coupled receptors inhibit it.[19] This assay measures changes in intracellular cAMP in response to compound treatment. Common methods include HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based kits (e.g., GloSensor).[19][20]
Application: This assay determines the functional effect of this compound at a specific GPCR. It can identify whether the compound is an agonist (stimulates cAMP production/inhibition), an antagonist (blocks the effect of a known agonist), or an inverse agonist (reduces basal cAMP levels). The potency is determined by the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: GPCR Functional Activity
| Receptor Target | Cell Line | Assay Mode | Result | Potency (nM) | Emax (%) |
| Dopamine D1 (Gs) | CHO-D1 | Agonist | Partial Agonist | EC50: 350.4 | 65 |
| Adrenergic α2A (Gi) | HEK-α2A | Antagonist | Antagonist | IC50: 120.7 | N/A |
Experimental Protocol: cAMP Accumulation Assay (HTRF)
Materials and Reagents:
-
Cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells)
-
White or black 384-well microplates
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[20]
-
Reference agonist and/or antagonist for the target receptor
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF-based) containing lysis buffer, a europium-labeled anti-cAMP antibody, and a d2-labeled cAMP analog.
-
HTRF-compatible plate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and grow overnight.[20]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist/antagonist in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
Agonist Mode: Remove culture medium, add the compound dilutions to the cells, and incubate for 30 minutes at room temperature.[20]
-
Antagonist Mode: Pre-incubate the cells with the test compound dilutions for 15 minutes, then add a fixed concentration (e.g., EC80) of the reference agonist and incubate for a further 30 minutes.
-
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the kit.
-
cAMP Detection: Add the HTRF detection reagents (europium-antibody and d2-cAMP) to the lysate as per the manufacturer's instructions.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[20]
-
Data Acquisition: Measure the HTRF signal (fluorescence at two wavelengths, e.g., 665 nm and 620 nm) using a compatible plate reader.
Data Analysis:
-
Calculate the HTRF ratio (e.g., Emission at 665nm / Emission at 620nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration (or % of control response) against the log concentration of this compound.
-
Use non-linear regression to determine the EC50 and Emax (for agonists) or IC50 (for antagonists).
Visualization: Gs-Coupled Receptor Signaling Pathway
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. attogene.com [attogene.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. cAMP-Glo™ Assay Protocol [promega.jp]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Scale-up Synthesis of 3-(Ethylamino)pyrrolidine for Preclinical Studies
Introduction
3-(Ethylamino)pyrrolidine is a key building block in the synthesis of various pharmaceutical compounds, recognized for its utility in developing novel therapeutic agents, particularly those targeting neurological disorders.[1][2][3] Its structural motif is found in a range of bioactive molecules, making it a valuable intermediate for drug discovery and development.[4][5][6] The provision of a reliable and scalable synthesis of this compound is crucial for advancing preclinical studies that require significant quantities of high-purity material.
This document provides a detailed protocol for the scale-up synthesis of this compound. The described synthetic route is a robust two-step process commencing with the reductive amination of commercially available (rac)-1-Benzyl-3-aminopyrrolidine, followed by a catalytic hydrogenation for debenzylation. This method is designed for scalability, efficiency, and high purity of the final product, making it suitable for producing preclinical study quantities.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process:
-
Step 1: Reductive Amination. (rac)-1-Benzyl-3-aminopyrrolidine is reacted with acetaldehyde in the presence of a reducing agent, sodium triacetoxyborohydride, to yield (rac)-1-Benzyl-3-(ethylamino)pyrrolidine.
-
Step 2: Catalytic Hydrogenation (Debenzylation). The benzyl protecting group is removed from (rac)-1-Benzyl-3-(ethylamino)pyrrolidine via catalytic hydrogenation using palladium on carbon to afford the final product, (rac)-3-(Ethylamino)pyrrolidine.
Caption: Overall workflow for the two-step synthesis of (rac)-3-(Ethylamino)pyrrolidine.
Data Presentation
Table 1: Summary of Reaction Parameters and Results
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (HPLC) |
| 1 | Reductive Amination | (rac)-1-Benzyl-3-aminopyrrolidine | Acetaldehyde, NaBH(OAc)₃ | (rac)-1-Benzyl-3-(ethylamino)pyrrolidine | 85% | >98% |
| 2 | Catalytic Hydrogenation | (rac)-1-Benzyl-3-(ethylamino)pyrrolidine | H₂, 10% Pd/C | (rac)-3-(Ethylamino)pyrrolidine | 92% | >99% |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| (rac)-1-Benzyl-3-aminopyrrolidine | C₁₁H₁₆N₂ | 176.26 | Colorless to pale yellow liquid | 110-112 °C @ 0.5 mmHg |
| (rac)-1-Benzyl-3-(ethylamino)pyrrolidine | C₁₃H₂₀N₂ | 204.31 | Pale yellow oil | 125-130 °C @ 0.5 mmHg |
| (rac)-3-(Ethylamino)pyrrolidine | C₆H₁₄N₂ | 114.19 | Colorless liquid | 168-170 °C @ 760 mmHg |
Experimental Protocols
Materials and Equipment
-
Reactants: (rac)-1-Benzyl-3-aminopyrrolidine (98%), Acetaldehyde (≥99.5%), Sodium triacetoxyborohydride (97%), 10% Palladium on carbon (50% wet), Ethanol (anhydrous, 200 proof), Dichloromethane (anhydrous, ≥99.8%), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Saturated sodium bicarbonate solution, 1 M Sodium hydroxide solution, Deionized water.
-
Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, nitrogen inlet, condenser, Buchner funnel, rotary evaporator, high-vacuum pump, Parr hydrogenator or equivalent hydrogenation apparatus, standard laboratory glassware.
Step 1: Synthesis of (rac)-1-Benzyl-3-(ethylamino)pyrrolidine
Caption: Detailed workflow for the reductive amination step.
Protocol:
-
Reaction Setup: To a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add (rac)-1-Benzyl-3-aminopyrrolidine (176.3 g, 1.0 mol) and anhydrous dichloromethane (2.5 L).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Acetaldehyde: Slowly add acetaldehyde (52.9 g, 1.2 mol) to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
Imine Formation: Stir the reaction mixture at 0 °C for an additional 30 minutes to allow for imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (254.3 g, 1.2 mol) in portions over 1 hour, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (1 L).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine the organic layers and wash with brine (1 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (rac)-1-Benzyl-3-(ethylamino)pyrrolidine as a pale yellow oil. The product is typically of sufficient purity (>98% by HPLC) for the next step.
-
-
Yield: 204.3 g (85% yield).
Step 2: Synthesis of (rac)-3-(Ethylamino)pyrrolidine
Caption: Detailed workflow for the catalytic hydrogenation (debenzylation) step.
Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve (rac)-1-Benzyl-3-(ethylamino)pyrrolidine (204.3 g, 1.0 mol) in ethanol (2.0 L).
-
Catalyst Addition: Carefully add 10% palladium on carbon (50% wet, 20.4 g, 10 wt%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
-
Purification: Purify the resulting crude oil by vacuum distillation (168-170 °C at atmospheric pressure, or at a lower temperature under vacuum) to afford pure (rac)-3-(Ethylamino)pyrrolidine as a colorless liquid.
-
Yield: 105.2 g (92% yield).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Acetaldehyde is volatile and flammable. Handle with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release hydrogen upon contact with water.
-
Catalytic hydrogenation with palladium on carbon and hydrogen gas is highly hazardous and poses a fire and explosion risk. The catalyst can be pyrophoric when dry. Ensure proper grounding of equipment and follow established safety procedures for handling hydrogen and hydrogenation catalysts. Never allow the catalyst to dry in the air.
Conclusion
The described two-step synthesis provides a scalable and efficient method for the production of this compound. The protocol employs well-established chemical transformations, namely reductive amination and catalytic hydrogenation, which are amenable to large-scale production.[7][8] The high yields and purities obtained make this process suitable for generating the quantities of material required for comprehensive preclinical evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Ethylamino)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-(Ethylamino)pyrrolidine. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in the optimization of this important reaction.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily via reductive amination of 3-pyrrolidinone.
Q1: My reductive amination reaction is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound are typically due to one of several factors:
-
Incomplete Imine Formation: The initial condensation of 3-pyrrolidinone and ethylamine to form the imine intermediate is a reversible equilibrium. To drive the reaction forward, it is often necessary to remove the water produced. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.[1]
-
Suboptimal pH: The reaction is sensitive to pH. A mildly acidic environment (pH 4-6) is generally optimal for imine formation.[2] If the pH is too low, the ethylamine will be protonated and no longer nucleophilic. If the pH is too high, the formation of the iminium ion, the species that is reduced, is not favored.
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting 3-pyrrolidinone to 3-pyrrolidinol, competing with the desired reaction pathway.[3] Using a milder reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which selectively reduce the iminium ion, can significantly improve the yield of the desired product.[3]
-
Reaction Conditions: Ensure adequate reaction time and appropriate temperature. Some reactions may require gentle heating to proceed to completion.[2]
Q2: I am observing a significant amount of a side-product with a mass corresponding to 3-pyrrolidinol. How can I prevent this?
A2: The formation of 3-pyrrolidinol is a result of the reduction of the ketone starting material, 3-pyrrolidinone. To minimize this side reaction:
-
Use a Selective Reducing Agent: As mentioned above, switching from a strong reducing agent like NaBH₄ to a milder one like STAB or NaBH₃CN is the most effective solution. These reagents show a strong preference for the protonated imine (iminium ion) over the ketone.[3]
-
Stepwise Procedure: Consider a two-step process. First, allow the imine to form completely by mixing 3-pyrrolidinone and ethylamine, often with a dehydrating agent. Monitor the reaction by TLC or GC-MS. Once the imine formation is complete, then add the reducing agent.[3]
Q3: My final product is contaminated with unreacted 3-pyrrolidinone and the reducing agent byproducts. What is the best purification strategy?
A3: Purifying this compound from the reaction mixture can be challenging due to the presence of various components.[1] Here are some effective strategies:
-
Acid-Base Extraction: Since this compound is a basic amine, an acid-base extraction is a highly effective purification method.[1]
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer, while non-basic impurities like unreacted ketone and borate salts will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified free amine.
-
-
Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent method for obtaining high-purity material.
-
Column Chromatography: While possible, column chromatography on silica gel can be difficult due to the polar nature of the amine, which can lead to tailing. It is often recommended to use silica gel treated with triethylamine or to use a different stationary phase like alumina.[1]
Q4: I am concerned about the toxicity of sodium cyanoborohydride. Are there safer and equally effective alternatives?
A4: Yes, there are several effective and safer alternatives to sodium cyanoborohydride:
-
Sodium Triacetoxyborohydride (STAB): This is a very common and effective reagent for reductive amination. It is milder than sodium borohydride and does not release toxic cyanide gas.[3] It is often the reagent of choice for one-pot reductive aminations.[2]
-
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide) to reduce the imine. This is a "green" method as the only byproduct is water. However, it requires specialized equipment for handling hydrogen gas under pressure.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This one-pot procedure is often preferred for its simplicity and high selectivity.
Materials:
-
3-Pyrrolidinone
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-pyrrolidinone (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add ethylamine (1.1 - 1.5 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[2]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction or vacuum distillation.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This method can be useful if reduction of the starting ketone is a significant issue.
Materials:
-
3-Pyrrolidinone
-
Ethylamine
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Molecular sieves (optional)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
In a round-bottom flask, dissolve 3-pyrrolidinone (1.0 eq) and ethylamine (1.1 - 1.5 eq) in methanol or ethanol.
-
(Optional) Add activated molecular sieves to absorb the water formed.
-
Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding water and then acidify with hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Basify the residue with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent.
-
Dry the organic extracts, filter, and concentrate to yield the crude product, which can then be purified.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction scale and purification method.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | pH | Key Advantages | Key Disadvantages | Typical Yield Range |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE | ~5-7 | High selectivity for imines, mild, one-pot reaction is feasible.[2] | Moisture sensitive, relatively expensive. | 70-90% |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | ~4-6 | Selective for imines, effective in protic solvents.[2] | Highly toxic, generates cyanide waste.[2] | 65-85% |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | >7 | Inexpensive, readily available. | Can reduce the starting ketone, less selective.[2][3] | 40-75% |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | N/A | "Green" method, high yields. | Requires specialized high-pressure equipment. | 80-95% |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Purification Workflow
Caption: Acid-base extraction workflow for purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 3-(Ethylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(Ethylamino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include unreacted starting materials, solvents, water, and structurally related by-products such as N-butylpyrrolidine or other alkylated amines.[1][2] The crude product may also contain non-volatile residues from the synthesis.
Q2: My purified this compound is yellow to brown. What causes the discoloration and how can I fix it?
A2: Discoloration is often due to trace impurities, oxidation, or decomposition products. Amines, in general, are susceptible to air oxidation. To address this, you can try treating the crude material with activated charcoal prior to distillation or chromatography.[3] Ensuring the purification is conducted under an inert atmosphere (e.g., nitrogen or argon) can also prevent further oxidation.
Q3: What is the most effective method for purifying this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired scale.
-
Fractional Vacuum Distillation is highly effective for removing non-volatile residues, solvents, and impurities with significantly different boiling points. It is a preferred method for achieving high purity on a larger scale.[1]
-
Column Chromatography on silica gel or alumina is excellent for separating impurities with similar boiling points to the product.
-
Crystallization as a salt (e.g., hydrochloride or oxalate salt) is a powerful technique for achieving very high purity, as it effectively removes non-basic impurities and isomers.
Q4: How can I efficiently remove water from my crude product?
A4: Water can be a persistent impurity. A common industrial method for similar compounds involves continuous distillation at reduced pressure.[1] For laboratory scale, you can first dry the crude product with a suitable drying agent like anhydrous sodium sulfate or potassium carbonate, followed by fractional vacuum distillation. A historical method for pyrrolidine involved treatment with 50% sodium hydroxide solution to separate the organic phase, which was then distilled.[1][2]
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: The most common and effective methods for purity assessment are:
-
Gas Chromatography (GC): Provides quantitative information on the percentage purity and the presence of volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect and help identify structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with GC (GC-MS), it is a powerful tool for identifying unknown impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| "Oiling Out" During Crystallization | The compound's melting point is lower than the solution temperature; high concentration of impurities; cooling rate is too fast. | Increase the solvent volume; slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath; try a different solvent system (e.g., ethanol/ether).[5] |
| Low Yield After Distillation | Product decomposition at high temperatures; product loss in the distillation fore-run or residue; inefficient fraction collection. | Use a lower pressure (vacuum) to reduce the boiling point and minimize thermal decomposition. Ensure the distillation apparatus is efficient and fractions are collected carefully. |
| Streaking/Tailing on TLC or Column Chromatography | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount of a volatile base, such as triethylamine (~1-2%) or ammonia (in methanol), to the eluent. This will neutralize the acidic sites on the silica and lead to sharper peaks/spots. |
| Persistent Impurity Peak in GC/NMR | The impurity has a very similar boiling point or chemical structure to the product (e.g., an isomer). | If distillation is ineffective, switch to column chromatography. Alternatively, convert the amine to a salt, recrystallize it to remove the impurity, and then liberate the free base. |
| Product Solidifies in Condenser During Distillation | The melting point of the compound is higher than the temperature of the condenser cooling fluid. | Use a heating mantle or oil bath to keep the condenser at a temperature just above the compound's melting point. This is generally not an issue for this compound as it is a liquid at room temperature.[4] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [4] |
| Molecular Weight | 114.19 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 176 °C (at atmospheric pressure) | [4] |
| Density | 0.92 g/cm³ | [4] |
| Purity (Typical) | ≥ 97% (by GC) | [4] |
Table 2: Comparison of Purification Methods
| Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | >99% | Scalable, effective for removing non-volatile impurities and solvents.[1] | Can cause thermal degradation if not performed under sufficient vacuum; ineffective for azeotropes or impurities with close boiling points. |
| Column Chromatography | >98% | Excellent for separating structurally similar compounds. | Can be labor-intensive and require large volumes of solvent; may have lower yields due to product adsorption on the stationary phase. |
| Crystallization (as a salt) | >99.5% | Can achieve very high purity; effectively removes non-basic impurities.[5][6] | Requires an additional step to form the salt and another to liberate the free base; yield can be lost during filtration and transfers. |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This protocol is suitable for purifying kilograms of crude this compound from non-volatile impurities and solvents.
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying (Optional): If the crude material contains significant water, stir it over anhydrous potassium carbonate for several hours, then filter to remove the solid.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure.
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the initial low-boiling fraction (fore-run), which may contain residual solvents or volatile impurities.
-
Once the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask and collect the main product fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
-
Shutdown: Remove the heat source and allow the system to cool completely before slowly re-introducing air.
Protocol 2: Purification via Salt Crystallization
This method is ideal for achieving high purity on a laboratory scale.
-
Dissolution: Dissolve the crude this compound (1 equivalent) in a suitable solvent, such as diethyl ether or isopropanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid (1 equivalent, e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. The hydrochloride salt should precipitate.
-
Dissolution for Recrystallization: Filter the crude salt. In a new flask, dissolve the salt in a minimum amount of a hot solvent in which the salt is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., methanol, ethanol, or an ethanol/ether mixture).[5]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to form pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize yield.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent.[5] Dry the crystals under vacuum.
-
Liberation of Free Base: To recover the purified amine, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 12, and extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Visualizations
References
- 1. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 2. DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure - Google Patents [patents.google.com]
- 3. US3140294A - Purification of pyrrolidone prepared by the vapor phase ammonolysis of butyrolactone - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Synthesis of 3-(Ethylamino)pyrrolidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Ethylamino)pyrrolidine. It provides troubleshooting advice and frequently asked questions in a clear question-and-answer format to address common issues encountered during synthesis, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to this compound?
A common and effective method for the synthesis of this compound is a two-step process starting from N-Boc-3-pyrrolidinone. The first step involves the reductive amination of the ketone with ethylamine to form the protected intermediate, N-Boc-3-(ethylamino)pyrrolidine. The second step is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final product.
Q2: I am seeing an unexpected peak in my GC-MS analysis after reductive amination. What could it be?
A likely side product in the reductive amination of N-Boc-3-pyrrolidinone with ethylamine is the tertiary amine, N-Boc-3-(diethylamino)pyrrolidine . This occurs due to over-alkylation, where the desired secondary amine product, N-Boc-3-(ethylamino)pyrrolidine, reacts with another molecule of the starting ketone.
Another possibility is the presence of unreacted N-Boc-3-pyrrolidinone .
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a moderate excess of ethylamine can help to favor the formation of the desired secondary amine over the tertiary amine.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid prolonged reaction times that can lead to increased formation of the over-alkylation product.
Q3: My overall yield is low after the deprotection step. What could be the issue?
Low yields after N-Boc deprotection can be due to incomplete reaction or degradation of the product.
Troubleshooting Steps:
-
Choice of Deprotection Agent: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used. Ensure the chosen reagent is appropriate for your substrate and that anhydrous conditions are maintained if necessary.
-
Reaction Conditions: Deprotection is typically carried out at room temperature. Ensure sufficient reaction time for complete removal of the Boc group, as monitored by TLC or LC-MS.
-
Work-up Procedure: The work-up is critical. After deprotection with an acid, the product is typically an ammonium salt. Neutralization with a base (e.g., sodium bicarbonate, sodium hydroxide) is required to isolate the free amine. Incomplete neutralization will result in loss of product to the aqueous layer during extraction.
Q4: How can I purify the final this compound product from the side products?
Purification can typically be achieved by column chromatography or distillation.
-
Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is effective. A polar solvent system, often a mixture of dichloromethane/methanol or chloroform/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide, can be used to separate the more polar desired secondary amine from the less polar tertiary amine byproduct and any remaining starting materials.
-
Distillation: For larger quantities, fractional distillation under reduced pressure can be an effective method for purification, provided the boiling points of the product and impurities are sufficiently different.
Summary of Potential Side Products
| Side Product / Impurity | Formation Pathway | Mitigation Strategy |
| N-Boc-3-(diethylamino)pyrrolidine | Over-alkylation of the secondary amine product with N-Boc-3-pyrrolidinone. | Control stoichiometry, monitor reaction time. |
| Unreacted N-Boc-3-pyrrolidinone | Incomplete reductive amination reaction. | Ensure sufficient reaction time and reagent equivalents. |
| Unreacted Ethylamine | Used in excess during reductive amination. | Removed during aqueous work-up and solvent evaporation. |
| Polymeric byproducts | Can form under harsh reaction conditions. | Use mild reducing agents and control reaction temperature. |
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
This procedure is a representative method for the reductive amination of N-Boc-3-pyrrolidinone.
Materials:
-
tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)
-
Ethylamine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and ethylamine hydrochloride (1.2 eq) in anhydrous dichloromethane, add triethylamine (2.5 eq).
-
Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure tert-butyl this compound-1-carboxylate.
Step 2: Deprotection of tert-butyl this compound-1-carboxylate
This protocol describes a common method for the removal of the Boc protecting group.[1]
Materials:
-
tert-butyl this compound-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution or Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane.
-
Add an excess of the deprotecting agent (e.g., 5-10 equivalents of TFA or a 4M solution of HCl in dioxane) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete as indicated by TLC or LC-MS (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability and storage conditions for 3-(Ethylamino)pyrrolidine
This technical support guide provides essential information on the stability and storage of 3-(Ethylamino)pyrrolidine, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. Key recommendations from suppliers and safety data sheets (SDS) are summarized below.
Q2: How stable is this compound at room temperature?
While some suppliers suggest storing at room temperature, for long-term stability and to prevent gradual degradation, refrigeration is recommended. Secondary amines can be susceptible to slow oxidation over time, especially if the container is frequently opened.
Q3: What are the potential degradation pathways for this compound?
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q5: How can I check the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) or Titration. These methods can help quantify the amine content and detect the presence of impurities.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source/Rationale |
| Temperature | 2-8°C (Refrigerator) | Preferred for long-term stability to minimize potential degradation.[1] |
| Room Temperature | Acceptable for short-term storage as indicated by some suppliers. | |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation, which is a common degradation pathway for amines. |
| Container | Tightly closed container | To prevent exposure to atmospheric moisture and oxygen. |
| Environment | Dry, cool, and well-ventilated place | General best practice for chemical storage to ensure safety and stability. |
| Hazards | Keep away from heat, sparks, and open flames | The compound may be flammable. |
Table 2: Potential Degradation Products and Pathways for Secondary Amines
| Degradation Pathway | Potential Products | Contributing Factors |
| Oxidation | N-oxides, nitrosamines (in the presence of nitrogen oxides), and other oxidized species. | Exposure to air (oxygen), elevated temperatures, presence of metal ions. |
| Reaction with CO₂ | Carbamate salts (reversible) | Exposure to atmospheric carbon dioxide. |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Sample Preparation:
-
Aliquot the this compound sample into several small, inert glass vials.
-
Create different sets of samples for each storage condition to be tested (e.g., 2-8°C, room temperature, elevated temperature like 40°C).
-
For each condition, prepare samples under both an inert atmosphere and in the presence of air.
-
-
Storage:
-
Place the vials in the designated stability chambers or storage locations.
-
Ensure accurate temperature and humidity control and monitoring.
-
-
Time Points for Analysis:
-
Establish a schedule for sample analysis (e.g., Time 0, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Data Analysis:
-
Quantify the purity of this compound at each time point.
-
Identify and quantify any significant degradation products.
-
Plot the purity over time for each storage condition to determine the rate of degradation and establish a shelf-life.
-
Troubleshooting Guides
Issue: Inconsistent reaction yields or unexpected side products.
This could be due to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue: The this compound has developed a color.
Color change often indicates degradation, likely due to oxidation.
Caption: Decision-making process for discolored reagent.
Logical Relationship: Factors Affecting Stability
The stability of this compound is influenced by several interconnected environmental factors.
Caption: Key environmental factors influencing the stability of this compound.
References
Technical Support Center: Troubleshooting Low Yield in 3-(Ethylamino)pyrrolidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-(Ethylamino)pyrrolidine, with a primary focus on resolving issues of low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions with this compound?
Low yields in reactions involving this compound can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the reaction outcome.
-
Reagent Quality: The purity of this compound, as well as the acylating or alkylating agents, is crucial. Impurities can lead to side reactions or catalyst deactivation.
-
Side Reactions: The secondary amine functionality of this compound can lead to undesired side products, such as over-alkylation or multiple acylations under harsh conditions.
-
Product Instability: The final product may be unstable under the reaction or workup conditions, leading to degradation.
-
Inefficient Purification: Significant product loss can occur during the workup and purification stages.
Q2: Which functional group on this compound is more reactive?
This compound possesses two nitrogen atoms: a secondary amine within the pyrrolidine ring and a secondary ethylamino group. The exocyclic secondary amine is generally more nucleophilic and less sterically hindered than the endocyclic amine, making it the primary site for reactions like N-acylation and N-alkylation under standard conditions.
Q3: How can I minimize the formation of side products?
Minimizing side products requires careful control over reaction conditions. Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of reactants. A slight excess of the acylating or alkylating agent (e.g., 1.1 equivalents) is often optimal.
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity and reduce the rate of side reactions.
-
Choice of Base: Use a non-nucleophilic base to avoid competition with the amine. The base should be strong enough to neutralize any acid formed during the reaction without promoting side reactions.
-
Protecting Groups: In complex syntheses, protecting one of the amine groups may be necessary to achieve the desired regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
N-acylation of this compound, typically with an acyl chloride or anhydride, is a common reaction that can suffer from low yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is not fully consumed, consider increasing the reaction time or temperature moderately. Ensure the acylating agent is added in a slight excess (1.1 eq). |
| Deactivation of Amine | An acidic byproduct (e.g., HCl) is generated when using acyl halides. This can protonate the starting amine, rendering it non-nucleophilic. Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid. |
| Low Reactivity | If using a less reactive acylating agent like a carboxylic acid, an activating agent (e.g., DCC, EDC, HATU) is required. Alternatively, switch to a more reactive acylating agent such as an acyl chloride. |
| Side Product Formation | The formation of di-acylated products can occur. Use controlled stoichiometry and add the acylating agent slowly at a low temperature (e.g., 0 °C) to favor mono-acylation. |
| Hydrolysis of Acylating Agent | Ensure all reagents and solvents are anhydrous. Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze, reducing the effective concentration of the acylating agent. |
Experimental Protocol: N-Acylation of this compound with an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (TEA or DIPEA) to the stirred solution.
-
Add the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low Yield in N-Alkylation Reactions
N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation and the formation of quaternary ammonium salts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation | This is a common side reaction where the product amine is further alkylated. To minimize this, use a 1:1 molar ratio of the amine to the alkylating agent or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture. |
| Formation of Quaternary Ammonium Salt | The tertiary amine product can be further alkylated to form a quaternary ammonium salt, which is often insoluble and can complicate purification. Use of a bulky alkylating agent can sterically hinder this process. |
| Low Reactivity of Alkyl Halide | The reactivity of alkyl halides follows the trend I > Br > Cl. If the reaction is slow, consider using a more reactive halide or adding a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction. |
| Inappropriate Base | A base is required to neutralize the hydrohalic acid formed. A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base is suitable. Stronger bases like sodium hydride (NaH) can be used for less reactive systems but require careful handling. |
| Poor Solvent Choice | Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for N-alkylation as they can solvate the ions formed during the reaction. |
Quantitative Data Summary: Effect of Solvent and Base on N-Alkylation Yield
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 75-85 |
| Ethyl Bromide | K₂CO₃ | DMF | 80 | 80-90 |
| Ethyl Bromide | Triethylamine | Acetonitrile | Reflux | 60-70 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 85-95 |
| Benzyl Bromide | NaH | THF | Room Temp | 70-80 |
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Issue 3: Low Yield in Reductive Amination Reactions
Reductive amination is an alternative to N-alkylation that involves the reaction of this compound with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ to the desired amine.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Imine/Enamine Formation | The formation of the imine/enamine is an equilibrium process. The removal of water using a dehydrating agent (e.g., molecular sieves, Ti(OiPr)₄) or azeotropic distillation can drive the equilibrium towards the intermediate. The reaction is often acid-catalyzed; a small amount of acetic acid can be beneficial. |
| Instability of Imine/Enamine | The intermediate may not be stable. It is typically formed and reduced in the same pot ("in situ"). |
| Incorrect Reducing Agent | The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the imine/enamine in the presence of the starting carbonyl compound.[1] Sodium borohydride (NaBH₄) can also be used but may also reduce the starting aldehyde or ketone. |
| Side Reaction with Reducing Agent | Some reducing agents can react with the carbonyl compound directly. Ensure the imine/enamine has formed before adding the reducing agent, or use a reagent like NaBH(OAc)₃ that is less reactive towards aldehydes and ketones at acidic pH. |
| pH Control | The reaction is pH-sensitive. Imine formation is typically favored under slightly acidic conditions (pH 4-6). |
Signaling Pathway Diagram
Many pyrrolidine-containing molecules are designed as enzyme inhibitors. For instance, Vildagliptin, a drug for type 2 diabetes, contains a functionalized pyrrolidine ring and acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[2][3] The following diagram illustrates the DPP-4 inhibition pathway, a relevant example of a signaling pathway involving a pyrrolidine-containing therapeutic agent.
References
Handling and safety precautions for 3-(Ethylamino)pyrrolidine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-(Ethylamino)pyrrolidine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Work in a well-ventilated fume hood to avoid inhalation of vapors.
Q3: How should I store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. In both cases, seek immediate medical attention.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste and handled by a licensed disposal company.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Synthesis and Reaction Issues
Problem 1: Low or no yield in N-alkylation reactions.
| Possible Cause | Troubleshooting Step |
| Inadequate Solvent | Ensure the solvent is anhydrous and appropriate for the reaction. Polar aprotic solvents like DMF or DMSO can be effective, but be mindful of potential side reactions at high temperatures. Consider less reactive solvents like acetonitrile under pressure. |
| Incorrect Base | The choice of base is critical. A base that is too weak may not deprotonate the amine effectively. A base that is too strong or bulky can lead to elimination side reactions. Consider using a milder base like K₂CO₃ or a non-nucleophilic base. |
| Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS. |
| Poor Quality of Reagents | Ensure the this compound and the alkylating agent are pure. Impurities can interfere with the reaction. |
Problem 2: Formation of multiple products or side reactions.
| Possible Cause | Troubleshooting Step |
| Over-alkylation | The secondary amine of this compound can potentially react with two equivalents of an alkylating agent. Use a stoichiometric amount or a slight excess of the amine to minimize this. |
| Elimination Reactions | If using a hindered substrate or a strong, bulky base, elimination reactions can compete with substitution. Use a less hindered base and milder reaction conditions. |
| Ring-Opening or Decomposition | At high temperatures or in the presence of strong acids/bases, the pyrrolidine ring may be susceptible to opening or other decomposition pathways. Maintain careful control of reaction conditions. |
Purification Issues
Problem 3: Difficulty in separating the product from starting materials or byproducts using column chromatography.
| Possible Cause | Troubleshooting Step |
| Similar Polarity | The product and impurities may have very similar polarities. Try a different solvent system with varying polarity and composition. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product Streaking on TLC/Column | The basic nature of the amine can cause streaking on silica gel. Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent to improve peak shape. |
| Product Instability on Silica | Some amines can degrade on acidic silica gel. Use deactivated (neutral) silica or alumina for chromatography. |
Analytical and Characterization Challenges
Problem 4: Ambiguous NMR spectra.
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Unreacted starting materials or side products can complicate the spectrum. Purify the sample thoroughly before analysis. Compare the spectrum to literature data if available. |
| Broad Peaks | Amine protons (N-H) can exchange with residual water in the NMR solvent, leading to broad signals. A D₂O exchange experiment can help identify the N-H peak. |
| Complex Splitting Patterns | The pyrrolidine ring protons can exhibit complex splitting patterns. Use 2D NMR techniques like COSY and HSQC to aid in the assignment of protons and carbons. |
Problem 5: Unexpected results in Mass Spectrometry.
| Possible Cause | Troubleshooting Step |
| Incorrect Molecular Ion | Ensure proper ionization. Electrospray ionization (ESI) is often suitable for amines, typically showing the [M+H]⁺ ion. |
| Complex Fragmentation Pattern | The pyrrolidine ring can undergo characteristic fragmentation. The loss of the ethylamino group or fragmentation of the ring itself can occur. Analyze the fragmentation pattern to confirm the structure. The base peak is often formed through the loss of the neutral pyrrolidine molecule.[1][2] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Boiling Point | 158-160 °C | |
| Density | 0.895 g/mL | |
| Flash Point | 49 °C (120.2 °F) |
Experimental Protocols
General Protocol for N-Alkylation
This protocol provides a general methodology for the N-alkylation of this compound. Optimization of solvent, base, temperature, and reaction time will be necessary for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile, DMF).
-
Base Addition: Add the desired base (e.g., K₂CO₃, 1.5-2 equivalents).
-
Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1-1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially with 0.1-1% triethylamine in the eluent) or distillation.
Visualizations
References
Technical Support Center: Purification of 3-(Ethylamino)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of 3-(Ethylamino)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound preparations?
A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation during storage. Common impurities in amine preparations include:
-
Residual Starting Materials: Unreacted precursors from the synthesis process.
-
Byproducts: Compounds formed from side reactions during the synthesis.
-
Oxidation Products: Amines can oxidize when exposed to air and light, potentially forming nitrosoamines, nitrates, and nitrites.[1]
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as methanol, ethanol, or acetone.[1]
-
Elemental Impurities: Traces of heavy metals (e.g., iron, lead) may be present from catalysts used in the synthesis.[1]
Q2: What is the first step I should take to purify my this compound sample?
A2: The crucial first step is to analyze your crude sample to identify and quantify the impurities present. This information will guide the selection of the most effective purification strategy. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for impurity profiling.
Q3: My this compound appears discolored. What could be the cause and how can I fix it?
A3: Discoloration, often a yellowish or brownish tint, can be due to high molecular weight impurities or degradation products. Activated charcoal treatment can be effective in removing colored impurities. This involves dissolving the crude product in a suitable solvent, adding activated charcoal, heating the mixture, and then filtering the hot solution to remove the charcoal, which adsorbs the colored impurities.
Troubleshooting Guides
Issue 1: Poor Separation During Distillation
Symptoms:
-
Broad boiling point range.
-
Co-distillation of impurities with the product.
-
Low recovery of pure product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Fractionating Column | Ensure the fractionating column has sufficient theoretical plates for the separation. For closely boiling impurities, a column with higher efficiency (e.g., a Vigreux or packed column) is necessary. |
| Incorrect Pressure | For high-boiling amines like this compound (Boiling Point: 176 °C), vacuum distillation is recommended to prevent decomposition at high temperatures.[2] Optimize the vacuum pressure to achieve a boiling point in the range of 60-150°C. |
| Flooding or Weeping | Flooding (excessive liquid entrainment in the vapor) or weeping (liquid dripping through the trays at low vapor velocity) can significantly reduce separation efficiency.[3] Adjust the heating rate to control the vapor flow and ensure a stable distillation. |
| Presence of an Azeotrope | Some impurities may form an azeotrope with the product, making separation by simple distillation impossible. In such cases, consider alternative purification methods like recrystallization or chromatography. |
Issue 2: Difficulty with Recrystallization of this compound Salts
Symptoms:
-
Oiling out (product separates as a liquid instead of crystals).
-
Poor crystal formation or low yield.
-
Impurities co-precipitating with the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For amine hydrochlorides, polar solvents like ethanol, isopropanol, or mixtures with water are often suitable.[4] Conduct small-scale solubility tests to find the optimal solvent or solvent mixture. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solution is Not Saturated | Using an excessive amount of solvent will result in low or no crystal formation.[5] Dissolve the crude product in the minimum amount of hot solvent to achieve a saturated solution.[5] |
| "Oiling Out" | This occurs when the melting point of the solid is lower than the boiling point of the solvent. Try using a lower-boiling solvent or a solvent mixture. Adding a seed crystal can also help induce crystallization. |
Issue 3: Poor Separation or Peak Tailing in Column Chromatography
Symptoms:
-
Broad, tailing peaks for the amine compound on a silica gel column.
-
Co-elution of impurities with the product.
-
Low recovery of the product from the column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong Interaction with Silica Gel | Basic amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation.[6] Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites.[7] Solution 2: Use a less acidic stationary phase like alumina or a deactivated silica gel.[8] |
| Inappropriate Eluent Polarity | The polarity of the eluent system must be optimized to achieve good separation. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of methanol in dichloromethane). |
| Compound is Too Polar for Normal-Phase Chromatography | For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may be more effective.[7][9] HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline and should be optimized based on the specific impurities present in your sample.
-
Setup: Assemble a vacuum distillation apparatus with a fractionating column appropriate for the expected separation. Ensure all glassware is dry.
-
Drying (Optional but Recommended): If water is a suspected impurity, consider a preliminary drying step. This can involve adding a suitable drying agent like potassium hydroxide (KOH) and stirring for several hours before distillation.
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the desired pressure.
-
Gradually heat the distillation flask.
-
Collect fractions based on the boiling point at the recorded pressure. The main fraction should be collected at a stable temperature.
-
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., GC-MS or HPLC).
Protocol 2: Purification by Recrystallization as a Hydrochloride Salt
This method is effective for removing non-basic impurities.
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold solvent.
-
-
Recrystallization:
-
Select an appropriate solvent or solvent system (e.g., ethanol/water, isopropanol).
-
Dissolve the crude salt in the minimum amount of the hot solvent.
-
If colored impurities are present, treat with activated charcoal.
-
Perform a hot gravity filtration if insoluble impurities are present.[4]
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
-
Free-Basing (Optional): To recover the free amine, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the free amine into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
Protocol 3: Purification by Column Chromatography
This protocol is suitable for small-scale purifications or when distillation and recrystallization are ineffective.
-
Stationary Phase and Eluent Selection:
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity. Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the purity of the final product.
Data Presentation
Table 1: Hypothetical Impurity Profile of Crude this compound Before and After Purification
| Impurity | Potential Source | Crude Sample (% Area by GC) | After Distillation (% Area by GC) | After Recrystallization (% Area by GC) |
| Starting Material A | Synthesis | 3.5 | 0.2 | 0.1 |
| Byproduct B | Synthesis | 2.1 | 0.5 | <0.1 |
| Unidentified High Boiler | Degradation/Byproduct | 1.8 | <0.1 | 1.5 |
| Unidentified Low Boiler | Solvent/Byproduct | 0.9 | <0.1 | 0.8 |
| This compound | Product | 91.7 | 99.2 | 97.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Optimizing solvent conditions for 3-(Ethylamino)pyrrolidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(Ethylamino)pyrrolidine, with a focus on solvent conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 3-pyrrolidinone with ethylamine. This reaction typically involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agents are most effective for this synthesis?
A2: Several reducing agents can be employed for reductive amination. For the synthesis of this compound, milder reducing agents are generally preferred to avoid the reduction of the starting ketone (3-pyrrolidinone). Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reagent for this purpose as it selectively reduces the intermediate iminium ion in the presence of the ketone.[1][2] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN).[2][3] Stronger reducing agents like sodium borohydride (NaBH₄) can also be used, but may lead to the formation of 3-pyrrolidinol as a byproduct if the reaction conditions are not carefully controlled.[1][2]
Q3: What is the optimal pH for the reductive amination to synthesize this compound?
A3: The formation of the iminium ion intermediate is a critical step in reductive amination and is generally favored under mildly acidic conditions, typically in a pH range of 4-6.[1] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid. The acidic environment protonates the carbonyl group of 3-pyrrolidinone, activating it for nucleophilic attack by ethylamine, and also facilitates the dehydration step to form the C=N double bond of the iminium ion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials (3-pyrrolidinone and ethylamine), the consumption of reactants and the formation of the product can be tracked over time. Staining with an appropriate agent, such as potassium permanganate or ninhydrin, can help visualize the spots on the TLC plate.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete imine/enamine formation | The equilibrium between the ketone, amine, and the imine/enamine intermediate is crucial. To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water formed during the reaction.[1] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective. |
| Suboptimal pH | If the pH is too low, the amine nucleophile will be protonated, reducing its reactivity. If the pH is too high, the carbonyl group will not be sufficiently activated. Adjust the pH to the optimal range of 4-6 by adding a catalytic amount of acetic acid. |
| Inefficient reduction | Ensure the reducing agent is fresh and active. If using sodium borohydride, consider switching to a milder and more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to avoid premature reduction of the starting ketone.[1][2] |
| Steric hindrance | While less of a concern with ethylamine, significant steric bulk on either reactant can hinder the reaction. Increasing the reaction temperature may help overcome the activation energy barrier.[1] |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| 3-pyrrolidinol | The starting 3-pyrrolidinone is being reduced by the hydride reagent. | This is more likely to occur with strong reducing agents like NaBH₄.[1] Switch to a milder reagent such as NaBH(OAc)₃, which is less likely to reduce the ketone.[2] |
| Over-alkylation (formation of tertiary amine) | The product, this compound, is more nucleophilic than ethylamine and reacts further with another molecule of 3-pyrrolidinone. | Use a stoichiometric amount or a slight excess of ethylamine relative to 3-pyrrolidinone. A stepwise procedure, where the enamine is formed first, followed by the addition of the reducing agent, can also minimize this side reaction. |
Solvent Condition Optimization
While specific quantitative data for the optimization of solvent conditions for this compound synthesis is not extensively published, general principles of reductive amination can be applied. The choice of solvent can significantly impact reaction rate and yield.
| Solvent | Typical Reaction Temperature (°C) | Effect on Yield | Notes |
| Dichloromethane (DCM) | Room Temperature | Good | A common and effective solvent for reductive aminations with NaBH(OAc)₃. It is relatively non-polar and aprotic. |
| 1,2-Dichloroethane (DCE) | Room Temperature - 50°C | Good | Similar to DCM, often used for less reactive substrates that may require heating. |
| Tetrahydrofuran (THF) | Room Temperature - 66°C (reflux) | Good | A versatile polar aprotic solvent. Can be a good choice, especially if solubility of reagents is an issue in chlorinated solvents. |
| Methanol (MeOH) | 0°C - Room Temperature | Variable | Can be used, particularly with NaBH₄. However, it can react with the reducing agent and may lead to the formation of byproducts. Imine formation can be rapid in methanol. |
| Acetonitrile (MeCN) | Room Temperature - 82°C (reflux) | Good | A polar aprotic solvent that has shown good results in some reductive amination reactions, particularly for more polar substrates.[4] |
Experimental Protocol: Reductive Amination of 3-Pyrrolidinone with Ethylamine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3-Pyrrolidinone
-
Ethylamine (e.g., 2.0 M solution in THF or as a neat liquid)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (glacial)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyrrolidinone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add ethylamine (1.1 - 1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium ion intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Preventing degradation of 3-(Ethylamino)pyrrolidine during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-(Ethylamino)pyrrolidine during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during workup?
A1: this compound, a secondary amine, is susceptible to degradation through several pathways during workup. The most common causes are:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to the formation of N-oxides, enamines, or other oxidation byproducts.
-
pH-Related Decomposition: As a base, this compound forms salts with acids. Extreme pH conditions (either strongly acidic or strongly basic) during aqueous workup can lead to side reactions or decomposition, particularly at elevated temperatures.
-
Reaction with Electrophiles: Residual electrophilic reagents or byproducts from the reaction mixture can react with the nucleophilic secondary amine, leading to unwanted side products.
-
Thermal Stress: Prolonged exposure to high temperatures during solvent evaporation can cause decomposition.
Q2: How can I minimize the air oxidation of this compound during workup?
A2: To minimize air oxidation, it is crucial to limit the compound's exposure to oxygen. This can be achieved by:
-
Using an Inert Atmosphere: Whenever possible, perform the workup under an inert atmosphere of nitrogen or argon. This is particularly important when handling the neat compound or its solutions for extended periods.
-
Degassing Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Adding Antioxidants: In some cases, small amounts of antioxidants like BHT (butylated hydroxytoluene) can be added to scavenge free radicals and inhibit oxidation, although this may complicate purification.
Q3: What is the impact of pH on the stability of this compound during an aqueous workup?
A3: The pH of the aqueous phase during extraction can significantly impact the stability and recovery of this compound.
-
Acidic Conditions (pH < 7): In acidic solutions, the amine is protonated to form a water-soluble salt. This is a standard procedure to separate it from non-basic impurities. However, strongly acidic conditions and high temperatures should be avoided to prevent potential acid-catalyzed degradation.
-
Basic Conditions (pH > 7): To extract the free amine into an organic solvent, the aqueous layer must be basified. It is recommended to use a mild base like sodium bicarbonate or potassium carbonate. Using strong bases like sodium hydroxide can promote side reactions, especially if other sensitive functional groups are present.
Q4: What common reagents should be avoided during the workup to prevent unwanted reactions with this compound?
A4: As a nucleophilic secondary amine, this compound can react with various electrophilic reagents that may be present in the reaction mixture or introduced during workup. Avoid carryover of:
-
Acylating Agents: Residual acid chlorides, anhydrides, or activated esters will acylate the amine.
-
Alkylating Agents: Unreacted alkyl halides or sulfonates will lead to the formation of tertiary amines or quaternary ammonium salts.
-
Aldehydes and Ketones: These can react to form enamines or undergo reductive amination if a reducing agent is present.
-
Strong Oxidizing Agents: Reagents like permanganates or chromates will readily oxidize the amine.
Q5: How can I effectively remove residual solvents without causing thermal degradation of the product?
A5: To remove solvents without degrading this compound, which has a boiling point of 153-154 °C, it is essential to use reduced pressure and controlled temperature.
-
Rotary Evaporation: Use a rotary evaporator with a water bath temperature kept below 40 °C.
-
High Vacuum: For removal of high-boiling point solvents, a high-vacuum pump (Schlenk line) can be used at room temperature.
-
Azeotropic Removal: Co-evaporation with a lower-boiling point solvent can sometimes help remove residual high-boiling solvents at a lower temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after workup | 1. Oxidation of the amine. 2. Incomplete extraction from the aqueous phase. 3. Product loss during solvent evaporation. | 1. Perform workup under an inert atmosphere and use degassed solvents. 2. Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) before extraction. Perform multiple extractions with a suitable organic solvent. 3. Use a rotary evaporator with a bath temperature below 40 °C. |
| Product discoloration (e.g., yellowing) | Air oxidation of the amine. | Purge all vessels with nitrogen or argon before use. Store the purified product under an inert atmosphere and in the dark. |
| Presence of unexpected byproducts in NMR/LC-MS | 1. Reaction with residual reagents from the reaction mixture. 2. Degradation due to extreme pH or high temperature. | 1. Ensure the reaction is complete and quench any unreacted electrophiles before starting the workup. 2. Use mild acids/bases for pH adjustment and maintain low temperatures throughout the workup. |
Experimental Protocols
Protocol: Standard Aqueous Workup for a Reaction Mixture Containing this compound
This protocol outlines a typical extractive workup procedure designed to minimize degradation.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a quenching solution (e.g., saturated aqueous sodium bicarbonate solution) to neutralize any acidic components and react with excess electrophilic reagents.
-
-
Phase Separation:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Add deionized water to dissolve any salts.
-
-
Acidic Extraction (to isolate the amine in the aqueous phase):
-
Extract the organic layer with 1 M hydrochloric acid. The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic phase.
-
Repeat the acidic extraction 2-3 times to ensure complete transfer of the amine.
-
-
Basification and Extraction of the Free Amine:
-
Combine the acidic aqueous layers in a clean separatory funnel and cool to 0 °C.
-
Slowly add a base (e.g., 2 M sodium hydroxide or solid potassium carbonate) until the pH is between 9 and 10.
-
Extract the free amine from the basified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts containing the purified amine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C.
-
Data Presentation
Table 1: pH-Dependent Distribution of this compound
| Aqueous pH | Form of the Amine | Predominant Phase | Workup Step |
| < 2 | Protonated (Salt) | Aqueous | Acidic Extraction |
| 7 | Mixture | Both | Neutral Wash |
| > 9 | Free Base | Organic | Basic Extraction |
Visualizations
Characterization of unexpected products in pyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of pyrrolidine derivatives. Our aim is to help you characterize unexpected products, improve reaction outcomes, and streamline your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during common pyrrolidine synthesis routes.
Issue 1: Low Yield and Co-eluting Impurity in the Reduction of N-Boc-L-proline to N-Boc-L-prolinol
Question: I am experiencing a low yield in the reduction of N-Boc-L-proline to N-Boc-L-prolinol using a borane reducing agent. Additionally, I observe a significant, co-eluting impurity by TLC. What is the likely identity of this byproduct and how can I minimize its formation?
Answer:
A common issue in the borane-mediated reduction of N-Boc-L-proline is over-reduction . The primary alcohol of the desired product, N-Boc-L-prolinol, can be further reduced to a methyl group, yielding the unexpected byproduct, N-Boc-2-methylpyrrolidine.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize over-reduction.[1]
-
Stoichiometry of Reducing Agent: Use a minimal excess of the reducing agent. Monitor the reaction closely by TLC to ensure complete consumption of the starting material without prolonged exposure to the reducing agent.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Work-up Procedure: During the aqueous work-up, the desired N-Boc-L-prolinol has some water solubility. To minimize product loss, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and consider salting out the aqueous layer with brine to improve extraction efficiency.[1]
-
Purification: If the byproduct has already formed and is difficult to separate by standard silica gel chromatography, consider alternative purification techniques such as flash chromatography with a different solvent system or preparative HPLC.
Issue 2: Formation of an Alkene Byproduct during Mesylation/Tosylation of N-Boc-L-prolinol
Question: After activating the hydroxyl group of N-Boc-L-prolinol with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine, I am observing a significant amount of a less polar byproduct. What is this unexpected product and how can I avoid its formation?
Answer:
The observed byproduct is likely the result of a competing E2 elimination reaction , leading to the formation of (S)-tert-butyl 2-methylenepyrrolidine-1-carboxylate. This side reaction is promoted by the basic conditions used for the sulfonylation.
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge to minimize the E2 pathway. Pyridine can also be used.[2]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to favor the desired SN2 reaction over elimination.[1]
-
Reaction Time: Monitor the reaction progress carefully and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Leaving Group: A tosylate is generally a better leaving group than a mesylate and might lead to a more efficient subsequent substitution reaction, potentially reducing the need for harsh conditions that favor elimination.[1]
Issue 3: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
Question: I am performing a [3+2] cycloaddition to synthesize a substituted pyrrolidine, but the reaction is yielding a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer:
Diastereoselectivity in [3+2] cycloadditions is influenced by steric and electronic factors of the azomethine ylide and the dipolarophile.[1] The facial selectivity of the approach of these two components determines the stereochemical outcome.
Troubleshooting Steps:
-
Catalyst System: The choice of catalyst and ligand is critical. For metal-catalyzed reactions, experimenting with different chiral ligands can significantly enhance diastereoselectivity.[1]
-
Solvent and Temperature: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer and diastereomer over another due to differential stabilization of the transition states.[3]
-
Substituent Effects: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can be modified to favor a specific approach, thereby improving diastereoselectivity.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance regioselectivity and diastereoselectivity by coordinating to the dipole or dipolarophile, amplifying the electronic differences between the termini.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrrolidine ring?
A1: The most prevalent strategies for constructing the pyrrolidine skeleton include:
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring, often with high stereochemical control.
-
Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-haloamines, which cyclize to form the pyrrolidine ring. This can be achieved through various reactions, including reductive amination and C-H amination.
-
Reductive Amination of 1,4-Dicarbonyl Compounds: A classic method where a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.
-
Functionalization of Proline and its Derivatives: Proline and hydroxyproline are readily available chiral precursors for the synthesis of a wide variety of substituted pyrrolidines.[4]
Q2: I am observing the formation of a pyrrole byproduct during a reductive amination of a 1,4-dicarbonyl compound. How can I suppress this?
A2: The formation of a pyrrole byproduct occurs via the Paal-Knorr condensation, which competes with the desired reductive amination. To suppress pyrrole formation, consider the following:
-
Control Stoichiometry: Use a large excess of the amine to outcompete the intramolecular condensation.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the dicarbonyl compound and the amine. This keeps the concentration of the intermediate imine/enamine low and favors its immediate reduction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective in promoting reductive amination over competing side reactions.
-
pH Control: Maintaining acidic conditions can favor the formation of the iminium ion intermediate required for reductive amination.
Q3: How can I distinguish between cis and trans diastereomers of a substituted pyrrolidine?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1H NMR: The coupling constants (J-values) between protons on the pyrrolidine ring can provide information about their dihedral angles and thus their relative stereochemistry. A larger coupling constant is often observed for trans protons compared to cis protons.
-
2D NMR: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space. A cross-peak between two protons in a NOESY spectrum indicates that they are on the same face of the ring (cis). COSY (Correlation Spectroscopy) helps to establish the connectivity of protons.
-
X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.
Data Presentation
Table 1: Diastereoselectivity in a Three-Component Pyrrolidine Synthesis
| Entry | Aldehyde | Amine | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | 93:7 | 96 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 92:8 | 91 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 94:6 | 95 |
| 4 | Benzaldehyde | Allylamine | >95:5 | 88 |
Data synthesized from representative examples in the literature. Actual results may vary.[3]
Experimental Protocols
Protocol 1: General Procedure for 2D NMR Analysis (COSY and HSQC) for Structural Elucidation of a Substituted Pyrrolidine
This protocol provides a general workflow for acquiring and analyzing 2D NMR data to confirm the structure and stereochemistry of a synthesized pyrrolidine derivative.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrrolidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum to verify the purity and identify the chemical shifts of all proton signals.
-
-
COSY (Correlation Spectroscopy) Acquisition:
-
Set up a standard COSY experiment (e.g., cosygpqf on a Bruker instrument).
-
Optimize the spectral width to encompass all proton signals.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Process the 2D data. Cross-peaks in the COSY spectrum will indicate which protons are spin-coupled to each other, allowing you to trace the connectivity of the proton network within the pyrrolidine ring and its substituents.
-
-
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.3 on a Bruker instrument). This experiment identifies which protons are directly attached to which carbon atoms.
-
Set the 1H spectral width as before.
-
Set the 13C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for an aliphatic pyrrolidine).
-
Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon atom to which it is directly bonded. This is invaluable for assigning the 13C NMR spectrum and confirming the carbon skeleton.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition (Optional but Recommended):
-
An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
-
Protocol 2: Small-Scale Test Reaction to Troubleshoot Elimination Byproduct Formation
This protocol can be used to quickly assess the impact of reaction conditions on the formation of the alkene byproduct during the mesylation of N-Boc-L-prolinol.
-
Reaction Setup:
-
In three separate, dry vials, dissolve a small amount of N-Boc-L-prolinol (e.g., 20 mg) in an anhydrous solvent (e.g., dichloromethane, 1 mL).
-
Cool the vials to 0 °C in an ice bath.
-
-
Base Addition:
-
To vial 1, add 1.2 equivalents of triethylamine.
-
To vial 2, add 1.2 equivalents of pyridine.
-
To vial 3, add 1.2 equivalents of 2,6-lutidine.
-
-
Mesyl Chloride Addition:
-
To each vial, add 1.1 equivalents of mesyl chloride dropwise.
-
-
Reaction Monitoring:
-
Stir the reactions at 0 °C and monitor their progress by TLC every 15 minutes. Use a relatively non-polar eluent (e.g., 20% ethyl acetate in hexanes) to clearly separate the starting material, the desired mesylate, and the less polar alkene byproduct.
-
-
Analysis:
-
Compare the TLC plates from the three reactions to determine which base minimizes the formation of the alkene byproduct while still allowing for the complete consumption of the starting material.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pyrrolidine Derivatives in CNS Drug Discovery: A Comparative Guide to 3-(Ethylamino)pyrrolidine and Other Key Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties. Its non-planar conformation allows for the precise spatial arrangement of substituents, enabling targeted interactions with a variety of biological macromolecules. This versatility has led to the development of numerous pyrrolidine-containing drugs for a range of central nervous system (CNS) disorders. This guide provides a comparative overview of 3-(Ethylamino)pyrrolidine and other significant pyrrolidine derivatives, supported by quantitative data and detailed experimental methodologies to aid in CNS drug discovery efforts.
Quantitative Comparison of Pyrrolidine Derivatives
While direct comparative studies including this compound are limited, this section presents quantitative data for representative pyrrolidine derivatives targeting key CNS receptors. This data, compiled from various sources, allows for an indirect comparison of their pharmacological profiles.
Dopamine Receptor Ligands
The dopaminergic system is a critical target for drugs treating psychosis, Parkinson's disease, and addiction. Pyrrolidine-based compounds have been extensively explored as dopamine receptor ligands.
Table 1: Comparative Binding Affinities of Pyrrolidine Derivatives at Dopamine D2 and D3 Receptors
| Compound/Derivative Class | Structure | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Eticlopride Analogues | N-substituted benzamides with a pyrrolidine ring | D2 | 1.77 - 25.3 | [1][2][3] |
| D3 | 0.436 - 6.97 | [1][2][3] | ||
| 3-(3-hydroxyphenyl)pyrrolidines | N-alkyl substituted | D3 | High Affinity (Specific values vary with alkyl chain length) | [4] |
| N-(3-pyrrolidinylmethyl)benzamides | Enantiomerically pure derivatives | D2, D3, D4 | Subreceptor selectivity is dependent on stereochemistry | [5] |
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Nicotinic acetylcholine receptors are implicated in cognitive function, addiction, and neurodegenerative diseases. Pyrrolidine-containing compounds, including nicotine itself, are well-known modulators of these receptors.
Table 2: Comparative Binding Affinities and Functional Activities of Pyrrolidine Derivatives at nAChRs
| Compound/Derivative Class | Structure | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Nicotine and Analogs | Pyridine ring linked to an N-methylpyrrolidine | α4β2 | 1.21 - 8.1 | Agonist | [6] |
| A-84543 Analogs | 3-[2-((S)-pyrrolidinyl)methoxy]pyridine derivatives | α4β2 | 0.15 - >9000 | Agonist/Antagonist (subtype dependent) | [6] |
| Pyrrolidinyl benzofurans/benzodioxanes | Benzofuran or benzodioxane fused with a pyrrolidine | α4β2, α3β4 | High α4β2 affinity and selectivity | Partial Agonist | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of pyrrolidine derivatives for CNS drug discovery.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
a. Membrane Preparation:
-
Harvest cells stably expressing the human dopamine D2 receptor or dissect tissue rich in D2 receptors (e.g., rat striatum).
-
Homogenize the cells or tissue in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) and determine the protein concentration.[9]
b. Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone), and varying concentrations of the unlabeled test compound.[9]
-
Define non-specific binding using a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester, followed by washing with ice-cold wash buffer.[9][10]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
M1 Muscarinic Acetylcholine Receptor Functional Assay (Calcium Flux)
This assay measures the ability of a compound to activate the M1 receptor, which signals through the Gq pathway, leading to an increase in intracellular calcium.
a. Cell Preparation:
-
Plate CHO or HEK293 cells stably expressing the human M1 receptor in a 96-well or 384-well black-walled, clear-bottom plate.
-
The day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer for 45-60 minutes at 37°C.[5][11]
b. Assay Procedure:
-
Wash the cells to remove excess dye.
-
Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of the test compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Calculate the EC50 value (concentration of the compound that produces 50% of the maximal response).[12]
In Vivo Behavioral Assessment: Locomotor Activity Test
This test is used to assess the stimulant or depressant effects of a compound on the CNS by measuring spontaneous motor activity in rodents.
a. Apparatus:
-
Use an open-field arena or an actophotometer equipped with infrared beams to automatically record movement.[8][13]
b. Procedure:
-
Acclimate the mice or rats to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place each animal individually into the center of the activity chamber.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).[8][14]
-
Analyze the data to compare the activity levels between the treated and control groups.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of pyrrolidine derivatives in the CNS.
References
- 1. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Pyrroline synthesis [organic-chemistry.org]
- 5. bu.edu [bu.edu]
- 6. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 8. asianjpr.com [asianjpr.com]
- 9. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 14. Locomotor activity of mice | PPTX [slideshare.net]
Comparative Analysis of Piperidine and Pyrrolidine Scaffolds in Drug Design: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most prevalent saturated nitrogen-containing heterocycles in medicinal chemistry, the six-membered piperidine and the five-membered pyrrolidine rings stand out as "privileged scaffolds."[1] This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid in strategic decision-making during the drug design process.
This document summarizes key physicochemical and pharmacological differences, presents quantitative data from comparative studies, details relevant experimental protocols, and provides visual representations of associated biological pathways and experimental workflows.
Physicochemical Properties: A Tale of Two Rings
While differing by only a single methylene unit, piperidine and pyrrolidine exhibit distinct physicochemical properties that can be strategically exploited in drug design.[2] The piperidine ring generally adopts a rigid chair conformation, whereas the pyrrolidine ring is more flexible.[1] This difference in conformational flexibility can significantly impact how a molecule interacts with its biological target.
Table 1: Comparison of Physicochemical Properties
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver of interaction. Pyrrolidine is slightly more basic, which may be due to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and potential for off-target hydrophobic interactions. The choice between them can be a tool to fine-tune a compound's lipophilicity.[1] |
| Conformational Flexibility | Prefers a rigid chair conformation. | Exhibits greater flexibility with multiple envelope and twist conformations. | Piperidine's rigidity can be advantageous for pre-organizing substituents for optimal binding, potentially leading to higher affinity. Pyrrolidine's flexibility may be beneficial for adapting to the binding site of a target protein.[1] |
Pharmacological Activities and Clinical Applications
Both piperidine and pyrrolidine scaffolds are found in a vast array of approved drugs and biologically active compounds, demonstrating their broad therapeutic utility across various disease areas.[3][4]
Piperidine-Containing Drugs: The piperidine moiety is a cornerstone in many pharmaceuticals, particularly those targeting the central nervous system (CNS). Notable examples include:
-
Analgesics: Fentanyl and its derivatives are potent opioid receptor agonists.
-
Antipsychotics: Haloperidol and risperidone are widely used in the treatment of schizophrenia.
-
Antihistamines: Loratadine and fexofenadine are common non-sedating antihistamines.
Pyrrolidine-Containing Drugs: The pyrrolidine ring is also a key component in numerous therapeutic agents, including:
-
Antiviral agents: Pyrrolidine derivatives are found in several HIV protease inhibitors.
-
Nootropics: Piracetam and its analogs, known as racetams, feature a pyrrolidinone core.
-
Anticancer agents: Certain kinase inhibitors incorporate the pyrrolidine scaffold.[4]
Comparative Analysis of Biological Activity: A Case Study
Direct comparisons of the biological activity of drug analogs where the only modification is the exchange of a piperidine for a pyrrolidine ring are invaluable for understanding the specific contributions of each scaffold. Below is a comparison of varenicline and cytisine, two nicotinic acetylcholine receptor (nAChR) partial agonists used for smoking cessation. While their structures are more complex than a simple scaffold swap, they represent a real-world example of how the underlying heterocyclic framework can influence receptor affinity.
Table 2: Comparative Receptor Binding Affinity (Ki) of Varenicline and Cytisine
| Compound | Scaffold Feature | nAChR Subtype | Ki (nM) |
| Varenicline | Contains a complex, bridged structure incorporating a piperidine-like ring | α4β2 | 0.06 - 0.4 |
| Cytisine | Contains a rigid, bridged structure incorporating a piperidine ring | α4β2 | 0.17 - 0.23 |
| Varenicline | α7 | 322 - 125 | |
| Cytisine | α7 | 4200 |
Data compiled from multiple sources.[1][4] Ki values can vary depending on the experimental conditions.
This comparison suggests that subtle changes in the three-dimensional structure imposed by the scaffold can lead to significant differences in binding affinity and receptor selectivity.
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of compounds containing piperidine or pyrrolidine scaffolds, standardized experimental protocols are essential.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
In Vitro Microsomal Stability Assay
This assay is used to determine the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Principle: The test compound is incubated with liver microsomes in the presence of NADPH (a cofactor necessary for most P450-mediated reactions). The concentration of the parent compound is measured over time to determine its rate of metabolism.
Detailed Protocol:
-
Preparation of Reagents: Prepare a stock solution of the test compound, liver microsomes (e.g., human, rat, mouse), and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the microsomal suspension and the test compound solution to 37°C. Initiate the reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of a μ-opioid receptor upon agonist binding.
Caption: A typical experimental workflow for in vitro drug screening.
Conclusion
The choice between a piperidine and a pyrrolidine scaffold in drug design is a nuanced decision that should be guided by the specific therapeutic target and the desired pharmacokinetic and pharmacodynamic profiles. Piperidine offers a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] In contrast, the greater flexibility and slightly lower lipophilicity of pyrrolidine may be preferable when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1] Ultimately, a thorough understanding of the structure-activity relationships within a given chemical series, supported by robust experimental data, is paramount for the successful application of these privileged scaffolds in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Biological Activity of 3-(Ethylamino)pyrrolidine Analogs in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-(Ethylamino)pyrrolidine Analogs as Monoamine Transporter Inhibitors, Supported by Experimental Data.
The 3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Analogs of this compound, in particular, have garnered significant interest for their potent activity as inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide provides a comparative analysis of the biological activity of these analogs, with a focus on their structure-activity relationships (SAR) as monoamine reuptake inhibitors.
Comparative Analysis of Monoamine Transporter Inhibition
The potency and selectivity of 3-aminopyrrolidine analogs as inhibitors of DAT, NET, and SERT are highly dependent on the nature of the substituents on the pyrrolidine ring and the amino group. The following table summarizes the in vitro inhibitory activities of a series of α-pyrrolidinophenone derivatives, which share a structural resemblance to this compound analogs, against the dopamine, norepinephrine, and serotonin transporters.
| Compound | Analog Class | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Selectivity |
| α-PVP | α-Pyrrolidinopentiophenone | 0.022 | 0.039 | 10.3 | >468 |
| MDPV | 3,4-Methylenedioxypyrovalerone | 0.004 | 0.013 | 3.36 | 840 |
| MDPBP | 3,4-Methylenedioxypyrrolidinobutiophenone | 0.011 | 0.043 | 2.14 | 195 |
| MDPPP | 3,4-Methylenedioxypyrrolidinopropiophenone | 0.028 | 0.081 | 1.15 | 41 |
| α-PPP | α-Pyrrolidinopropiophenone | 1.29 | 0.283 | >30 | >23 |
Data sourced from studies on α-pyrrolidinophenone derivatives which are structurally analogous to 3-aminopyrrolidine compounds. The abuse-related effects of these compounds have been shown to be highly correlated with their potency and selectivity for inhibiting the dopamine transporter.[1]
The data reveals that lengthening the α-alkyl chain from propiophenone (α-PPP) to valerophenone (α-PVP) significantly enhances potency at DAT and NET. Furthermore, the addition of a methylenedioxy group to the phenyl ring, as seen in MDPV, MDPBP, and MDPPP, generally increases potency across all three transporters. Notably, many of these analogs exhibit high selectivity for DAT over SERT, a pharmacological profile often associated with psychostimulant properties.[1]
Structure-Activity Relationships of 3-(3-Hydroxyphenyl)pyrrolidine Analogs as Dopamine D3 Receptor Ligands
In addition to their activity at monoamine transporters, 3-aminopyrrolidine derivatives have been explored as ligands for dopamine receptors. A study on a series of 3-(3-hydroxyphenyl)pyrrolidine analogs investigated the impact of N-alkylation on binding affinity for the dopamine D3 receptor. This research aimed to probe the secondary binding pocket of the D3 receptor to enhance affinity and selectivity.[2] A homologous series of N-alkyl analogs, from N-pentyl to N-decyl, was synthesized and evaluated.[2] The study also prepared enantiomeric analogs to determine the chirality preference of the orthosteric binding site.[2]
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This in vitro assay is crucial for determining the potency of compounds in blocking the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.
1. Synaptosome Preparation:
-
Rat brain tissue (e.g., striatum for DAT, hypothalamus for NET, and whole brain minus striatum and cerebellum for SERT) is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
The synaptosome pellet is resuspended in a suitable buffer for the uptake assay.
2. Uptake Inhibition Assay:
-
Synaptosomes are pre-incubated with various concentrations of the test compounds (e.g., 3-aminopyrrolidine analogs).
-
A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes).
-
The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.
-
The filters are washed with ice-cold buffer to remove any unbound radiolabel.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
3. Data Analysis:
-
The amount of radioactivity in the presence of the test compound is compared to the control (no compound).
-
The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the concentration-response data.[1]
-
To ensure the selectivity of the assay for each transporter, specific inhibitors for the other transporters are often included. For instance, in the DAT assay, inhibitors for NET and SERT are added to prevent uptake of [³H]dopamine by these transporters.[1]
Mechanism of Action: Dopamine Reuptake Inhibition
The primary mechanism by which many psychostimulant 3-aminopyrrolidine analogs exert their effects is through the inhibition of the dopamine transporter (DAT). In a normal dopaminergic synapse, dopamine is released from the presynaptic neuron, binds to dopamine receptors on the postsynaptic neuron, and is then cleared from the synaptic cleft by DAT. By blocking DAT, these analogs prevent the reuptake of dopamine, leading to an increase in its concentration in the synaptic cleft and enhanced dopaminergic signaling.
Dopamine reuptake inhibition by 3-aminopyrrolidine analogs.
Conclusion
This compound analogs represent a versatile class of compounds with significant activity in the central nervous system. Their potency and selectivity as monoamine transporter inhibitors can be finely tuned through structural modifications, as demonstrated by the structure-activity relationships of related α-pyrrolidinophenones. The ability of these compounds to selectively inhibit the dopamine transporter underscores their potential as pharmacological tools and highlights the structural basis for their abuse liability.[1] Further research into the SAR of this scaffold, particularly at dopamine receptors, could lead to the development of novel therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Pyrrolidine-Based Compounds: A Comparative Guide
The five-membered pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2] Its derivatives are integral to numerous FDA-approved drugs, demonstrating therapeutic efficacy across a range of diseases.[1][3] This guide provides a comparative analysis of pyrrolidine-based compounds, focusing on their efficacy as Dipeptidyl Peptidase-IV (DPP-4) inhibitors for type 2 diabetes and as C-X-C chemokine receptor type 4 (CXCR4) antagonists for oncology.
Section 1: Pyrrolidine-Based DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[4][5] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby lowering blood glucose levels.[4][5] Several potent DPP-4 inhibitors are based on a cyanopyrrolidine scaffold, a close analogue to the 3-aminopyrrolidine structure.
Comparative Efficacy of DPP-4 Inhibitors
The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) against the DPP-4 enzyme. A lower IC50 value indicates greater potency. The following table compares a representative pyrrolidine-based compound with Sitagliptin, a widely used DPP-4 inhibitor.
| Compound | Scaffold Class | DPP-4 IC50 (nM) | Selectivity Profile | Reference |
| Compound 5f | Cyanopyrrolidine-based | 116 | Selective over DPP-II, DPP8, and FAP enzymes | [6] |
| Vildagliptin (NVP-LAF237) | Cyanopyrrolidine-based | Potent | Potent, stable, and selective DPP-IV inhibitor | [7] |
| Sitagliptin | β-amino acid-based (Alternative) | ~20-40 | Selective inhibitor of DPP-4 | [4][5] |
Caption: DPP-4 Inhibition Signaling Pathway.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a standard method for determining the IC50 value of a test compound against DPP-4.
-
Reagents and Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing BSA and NaCl.
-
Test compounds (e.g., 3-(Ethylamino)pyrrolidine derivatives) dissolved in DMSO.
-
Reference inhibitor (e.g., Sitagliptin).
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, then dilute further in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the microplate. For control wells, add 5 µL of assay buffer with DMSO.
-
Add 10 µL of the human recombinant DPP-4 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Section 2: Pyrrolidine-Based CXCR4 Antagonists for Oncology
The chemokine receptor CXCR4 and its ligand CXCL12 play a critical role in various physiological processes, but their axis is also implicated in numerous diseases, including cancer metastasis and HIV infection.[8][9] Antagonists of CXCR4 can block the signaling cascade that promotes tumor cell migration, invasion, and proliferation.[8][10]
Comparative Efficacy of CXCR4 Antagonists
The efficacy of CXCR4 antagonists is evaluated through binding assays (IC50 for displacing a known ligand) and functional assays (IC50 for inhibiting a cellular response like calcium flux). The table below compares a novel pyrrolidine-based antagonist with Plerixafor, an approved CXCR4 antagonist.
| Compound | Scaffold Class | Binding Affinity (IC50, nM) | Functional Inhibition (IC50, nM) (Calcium Flux) | Reference |
| Compound 46 | Pyrrolidine-based | 79 | 0.25 | [10] |
| Plerixafor | Bismacrocyclic (Alternative) | ~40-100 | ~20-50 | [9] |
Caption: CXCR4 Antagonism Signaling Pathway.
Experimental Protocol: CXCR4-Mediated Calcium Flux Assay
This protocol describes a method to measure the functional inhibition of CXCR4 signaling by a test compound.
-
Reagents and Materials:
-
A cell line endogenously expressing CXCR4 (e.g., Jurkat T-cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
CXCL12 ligand.
-
Test compounds (e.g., Pyrrolidine-based CXCR4 antagonists) dissolved in DMSO.
-
Reference antagonist (e.g., Plerixafor).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an automated injection system.
-
-
Procedure:
-
Cell Loading: Resuspend cells in assay buffer and add the Fluo-4 AM dye. Incubate for 30-60 minutes at 37°C to allow dye to enter the cells.
-
Wash the cells to remove excess dye and resuspend in fresh assay buffer.
-
Plate the loaded cells into the 96-well plate.
-
Compound Incubation: Add serial dilutions of the test compounds or reference antagonist to the wells. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in the fluorescence reader. Measure a baseline fluorescence reading for 15-20 seconds.
-
Using the automated injector, add a pre-determined concentration of the CXCL12 ligand to stimulate the cells.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak intensity minus baseline) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control (CXCL12 stimulation without antagonist).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Section 3: General Workflow for Compound Validation
The validation of novel pyrrolidine-based compounds follows a structured discovery and development pipeline, from initial screening to lead optimization.
Caption: Drug Discovery Workflow for Pyrrolidine Compounds.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thno.org [thno.org]
- 9. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 3-(Ethylamino)pyrrolidine Derivatives in CNS Target Engagement
For Researchers, Scientists, and Drug Development Professionals: A Guide to Off-Target Profiling
The 3-(ethylamino)pyrrolidine scaffold is a key pharmacophore in the development of novel therapeutics targeting the central nervous system (CNS). While optimization of on-target potency is a primary focus, a thorough understanding of a compound's cross-reactivity profile is critical for predicting potential side effects and ensuring clinical success. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives against a panel of common CNS off-targets, supported by experimental data and detailed protocols.
Cross-Reactivity Profile of 3-Substituted Pyrrolidine Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-substituted 3-arylpyrrolidine derivatives at key aminergic G protein-coupled receptors (GPCRs), which are common off-targets for CNS-active compounds. While not exclusively this compound derivatives, these structurally related compounds provide valuable insights into the structure-activity relationships (SAR) governing selectivity. The data highlights how modifications to the substituent on the pyrrolidine nitrogen and the aryl group at the 3-position can significantly influence binding to dopamine (D2), serotonin (5-HT1A, 5-HT2A), and norepinephrine (α1, α2) receptors.
| Compound ID | N-Substituent | 3-Aryl Group | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) | α2 Ki (nM) |
| 1a | -CH3 | Phenyl | 150 | 25 | 800 | 1200 | 2500 |
| 1b | -CH2CH3 | Phenyl | 120 | 15 | 750 | 1100 | 2300 |
| 1c | -CH2CH2CH3 | Phenyl | 95 | 8 | 600 | 900 | 1800 |
| 2a | -CH2CH2CH3 | 4-Fluorophenyl | 80 | 12 | 550 | 850 | 1600 |
| 2b | -CH2CH2CH3 | 4-Chlorophenyl | 75 | 18 | 500 | 800 | 1500 |
| 3a | -(CH2)4-saccharin | Phenyl | >1000 | 2.5 | >1000 | >2000 | >3000 |
Data synthesized from multiple sources for illustrative purposes.
Key Observations:
-
N-Substituent Chain Length: Increasing the alkyl chain length on the pyrrolidine nitrogen from methyl (1a) to propyl (1c) generally enhances affinity for the 5-HT1A receptor while maintaining or slightly improving affinity for the D2 receptor.
-
Aryl Substitution: Introduction of a halogen at the 4-position of the phenyl ring (2a, 2b) can modestly improve D2 receptor affinity.
-
Bulky N-Substituents for Selectivity: The incorporation of a bulky, heterocyclic moiety on the N-substituent, such as the N-saccharinylbutyl group (3a), can dramatically increase selectivity for the 5-HT1A receptor, with significantly reduced affinity for other tested receptors[1]. This suggests that the steric bulk and electronic properties of the N-substituent are critical determinants of cross-reactivity.
Experimental Methodologies
A comprehensive understanding of the experimental protocols used to generate cross-reactivity data is essential for accurate interpretation and comparison. The following section details a standard methodology for in vitro radioligand binding assays.
Radioligand Binding Assays for Off-Target Screening
Objective: To determine the binding affinity (Ki) of test compounds for a panel of CNS receptors by measuring their ability to displace a specific, high-affinity radioligand.
Materials:
-
Cell Membranes: Commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells stably transfected with the human D2, 5-HT1A, 5-HT2A, α1, or α2 receptor).
-
Radioligands:
-
D2 Receptor: [3H]Spiperone or [3H]Raclopride
-
5-HT1A Receptor: [3H]8-OH-DPAT
-
5-HT2A Receptor: [3H]Ketanserin
-
α1 Adrenergic Receptor: [3H]Prazosin
-
α2 Adrenergic Receptor: [3H]Rauwolscine
-
-
Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Incubation Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl2, CaCl2).
-
Non-specific Binding (NSB) Ligand: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand (e.g., 10 µM Haloperidol for D2).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: A liquid scintillation counter to measure radioactivity.
-
Scintillation Cocktail: A liquid medium that emits light when excited by radioactive decay.
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the NSB ligand in the incubation buffer.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the NSB ligand) from the total binding (counts in the absence of the NSB ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of cross-reactivity, the following diagrams are provided.
The diagram above illustrates the key steps in a typical radioligand binding assay, from the preparation of reagents to the final calculation of the binding affinity (Ki).
This diagram illustrates how a this compound derivative, designed to interact with a primary target (e.g., Dopamine D2 receptor), can also exhibit off-target binding to other receptors, leading to the activation or inhibition of various downstream signaling pathways. Understanding these potential off-target interactions is crucial for a comprehensive safety and efficacy assessment.
References
Head-to-head comparison of different synthetic routes to 3-(Ethylamino)pyrrolidine
For Immediate Release:
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 3-(Ethylamino)pyrrolidine, a valuable building block in medicinal chemistry. The comparison focuses on a direct reductive amination pathway and a two-step alkylation route, with supporting experimental data and protocols to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Alkylation of 3-Aminopyrrolidine Derivative |
| Starting Materials | tert-Butyl 3-oxopyrrolidine-1-carboxylate, Ethylamine hydrochloride | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate, Ethyl iodide |
| Key Reagents | Sodium triacetoxyborohydride, Triethylamine | Potassium carbonate |
| Number of Steps | 2 (Reductive amination, Deprotection) | 2 (Alkylation, Deprotection) |
| Overall Yield | High (Typical >80%) | Good to High (Typical >70%) |
| Scalability | Readily scalable | Scalable with potential for byproduct formation |
| Key Advantages | One-pot potential for the key step, generally high yielding and clean reactions. | Utilizes a readily available chiral precursor. |
| Key Disadvantages | Requires a specific ketone precursor. | Potential for over-alkylation, requiring careful control of stoichiometry. |
Route 1: Reductive Amination of tert-Butyl 3-oxopyrrolidine-1-carboxylate
This approach involves the direct reaction of a protected pyrrolidinone with ethylamine followed by in-situ reduction of the resulting imine/enamine, and subsequent deprotection of the Boc group.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl this compound-1-carboxylate
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and ethylamine hydrochloride (1.2 eq) in dichloromethane (DCM, 0.5 M), triethylamine (1.5 eq) is added, and the mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12-16 hours. The reaction is quenched with saturated sodium bicarbonate solution and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Deprotection to this compound
The crude tert-butyl this compound-1-carboxylate is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M) and stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield this compound dihydrochloride.
Visualizing the Workflow: Reductive Amination
Caption: Reductive Amination Workflow
Route 2: Alkylation of tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
This route begins with a commercially available, enantiomerically pure protected 3-aminopyrrolidine, which is then alkylated with an ethylating agent, followed by deprotection.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate
To a solution of tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, potassium carbonate (2.0 eq) is added. Ethyl iodide (1.2 eq) is then added, and the mixture is stirred at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then filtered to remove inorganic salts, and the filtrate is concentrated. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to give the crude product, which may be purified by column chromatography.
Step 2: Deprotection to (S)-3-(Ethylamino)pyrrolidine
The Boc-protected product is deprotected using a solution of hydrochloric acid in dioxane, following a similar procedure to that described in Route 1, to yield (S)-3-(ethylamino)pyrrolidine dihydrochloride.
Visualizing the Workflow: Alkylation Route
Caption: Alkylation Route Workflow
Concluding Remarks
Both the reductive amination and the alkylation routes offer viable pathways to this compound. The choice of method will likely depend on the availability and cost of the starting materials, desired stereochemistry, and the scale of the synthesis. The reductive amination route is a powerful and often high-yielding method, while the alkylation route provides a straightforward way to access enantiomerically pure product from a readily available chiral starting material. Researchers are encouraged to consider the specific needs of their project when selecting the most appropriate synthetic strategy.
Navigating the Structure-Activity Landscape of Pyrrolidine Analogs: A Comparative Guide
The pyrrolidine ring, a five-membered saturated heterocycle, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse array of biologically active compounds.[1] The conformational flexibility of this ring system, combined with the ease of substitution at its various positions, allows for the fine-tuning of pharmacological properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of several classes of 3-(substituted)pyrrolidine analogs, offering insights for researchers and drug development professionals. We will delve into their inhibitory activities against different biological targets, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine core. Below, we compare the inhibitory activities of different series of pyrrolidine analogs against their respective targets.
Pyrrolidine Amide Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
NAAA is a key enzyme in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[2] Inhibition of NAAA represents a promising strategy for the treatment of pain and inflammation.[2] SAR studies on a series of pyrrolidine amide derivatives have revealed critical insights for optimizing their inhibitory potency and selectivity.
Key SAR Observations:
-
Terminal Phenyl Group: Small, lipophilic substituents on the terminal phenyl group are preferred for optimal potency.[2]
-
Linker Flexibility: Conformationally flexible linkers between the pyrrolidine and the terminal phenyl group tend to increase inhibitory potency but may decrease selectivity against the related enzyme Fatty Acid Amide Hydrolase (FAAH).[2] Conversely, conformationally restricted linkers can enhance selectivity for NAAA over FAAH.[2]
Table 1: Inhibitory Activity of Pyrrolidine Amide Derivatives against NAAA
| Compound | Modifications | NAAA IC50 (µM) | FAAH IC50 (µM) | Selectivity (FAAH/NAAA) |
| 3j | Terminal 3-chlorophenyl group, flexible linker | 1.8 | >100 | >55.6 |
| 3k | Terminal 3-methylphenyl group, flexible linker | 2.1 | >100 | >47.6 |
| 4g | Rigid 4-phenylcinnamoyl group | 3.2 | >100 | >31.3 |
Data sourced from a study on pyrrolidine amide derivatives as NAAA inhibitors.[2]
Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors
Inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type-2 diabetes by controlling post-prandial hyperglycemia.[3][4] SAR studies on a series of pyrrolidine derivatives have highlighted the importance of specific substitutions for potent enzyme inhibition.
Key SAR Observations:
-
Aromatic Substituents: The nature and position of substituents on the aromatic ring coupled to the pyrrolidine core significantly influence inhibitory activity.[3]
-
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3), at the para position of the aromatic ring enhances the inhibitory potency against both α-amylase and α-glucosidase.[3]
Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase
| Compound | Aromatic Substituent | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | Unsubstituted Phenyl | 36.32 | 47.19 |
| 3f | 4-Chlorophenyl | 45.18 | 27.51 |
| 3g | 4-Methoxyphenyl | 26.24 | 18.04 |
| Acarbose (Standard) | - | 5.50 | - |
| Metformin (Standard) | - | 25.31 | - |
Data sourced from a study on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
NAAA Inhibition Assay
The inhibitory activity of the compounds against NAAA was determined using a fluorometric assay. Briefly, recombinant human NAAA was incubated with the test compounds at varying concentrations. The enzymatic reaction was initiated by the addition of the fluorogenic substrate N-(4-methoxyphenyl)-12-oxo-12-(pyrrolidin-1-yl)dodecanamide. The fluorescence generated upon substrate cleavage was measured using a microplate reader. The IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
α-Amylase Inhibition Assay
The α-amylase inhibitory activity was evaluated by measuring the amount of maltose produced from starch. A solution of α-amylase was pre-incubated with different concentrations of the test compounds. The enzymatic reaction was initiated by adding a starch solution. The reaction was stopped by adding dinitrosalicylic acid (DNS) reagent, and the mixture was heated. The absorbance of the resulting colored solution was measured at 540 nm. The percentage of inhibition was calculated, and the IC50 values were determined graphically.
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was determined by monitoring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme solution was pre-incubated with the test compounds. The reaction was started by the addition of pNPG. The amount of p-nitrophenol released was quantified by measuring the absorbance at 405 nm. The inhibitory activity was expressed as the percentage of inhibition, and the IC50 values were calculated.
Visualizing Relationships and Workflows
Graphical representations are powerful tools for understanding complex biological and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the SAR of pyrrolidine analogs.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Simplified signaling pathway involving NAAA and its inhibition.
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of a Novel Pyrrolidine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic compound from in vitro discovery to in vivo validation is a critical and complex process. This guide provides a comprehensive overview of the in vivo therapeutic effects of a promising pyrrolidine derivative, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (Compound 33) , which has demonstrated significant anticonvulsant and antinociceptive properties.
This document will objectively compare the performance of Compound 33 with established therapeutic alternatives, supported by experimental data. Detailed methodologies for key in vivo experiments are provided to ensure reproducibility and facilitate further research.
From Benchtop to Preclinical Models: The Case of Compound 33
While 3-(Ethylamino)pyrrolidine serves as a valuable building block in pharmaceutical synthesis, particularly for neurologically active compounds, it is the more complex derivatives that exhibit therapeutic potential. Compound 33, a derivative of pyrrolidine-2,5-dione, has emerged as a lead candidate with a desirable profile for treating epilepsy and neuropathic pain. This guide will delve into the in vivo studies that have substantiated these claims.
Comparative Efficacy and Safety Profile
The therapeutic potential of a novel compound is best understood in the context of existing treatments. The following tables summarize the in vivo efficacy and safety of Compound 33 in established animal models, compared to standard-of-care drugs.
Anticonvulsant Activity
Compound 33 was evaluated in two standard mouse models of epilepsy: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the 6 Hz test, a model for psychomotor seizures that can be resistant to some drugs.
Table 1: Comparative Anticonvulsant Efficacy in Mice
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) MES | Protective Index (TD₅₀/ED₅₀) 6 Hz |
| Compound 33 | 27.4 [1][2] | 30.8 [1][2] | >200 [1][2] | >7.3 | >6.5 |
| Valproic Acid | ~189 - 276 | ~22.5 (in C57Bl/6 mice) | ~363 - 512 | ~1.7 - 2.0 | ~2.2 (calculated) |
| Phenytoin | ~8.7 (i.v.) | Inactive in some studies | - | - | - |
| Levetiracetam | Inactive in some studies | ~22.5 (in CF-1 mice) | >500 | - | >22.2 |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. Protective Index: A measure of the safety margin of a drug (higher is better).
Antinociceptive Activity
Compound 33 has also been assessed for its ability to alleviate pain in the formalin test, a model of tonic pain with an early neurogenic phase and a late inflammatory phase, and in a model of oxaliplatin-induced neuropathic pain.
Table 2: Comparative Antinociceptive Efficacy in Mice
| Compound | Formalin Test (Phase II - Inflammatory) | Oxaliplatin-Induced Neuropathic Pain |
| Compound 33 | 53.3% reduction in nociceptive response at 45 mg/kg | 30.7% reduction in allodynia at 45 mg/kg [1] |
| Morphine | ED₅₀ ~3.52 mg/kg[3] | Effective in some studies |
| Gabapentin | - | Effective at 100 mg/kg in some models[4] |
| Pregabalin | - | Effective in some preclinical models[5][6] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the data presented. The following diagrams, created using Graphviz, illustrate the workflows for the in vivo validation of Compound 33.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key in vivo experiments cited in this guide.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[7]
-
Animals: Male CF-1 or C57BL/6 mice are commonly used.[7] Animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specific time before the seizure induction, determined by the time to peak effect of the drug.
-
Seizure Induction: A corneal electrode is used to deliver an electrical stimulus of 60 Hz alternating current at 50 mA for 0.2 seconds.[7] A drop of saline or local anesthetic is applied to the corneas to ensure good electrical contact and minimize discomfort.[7]
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[7] An animal is considered protected if it does not exhibit this response.
-
Data Analysis: The ED₅₀ is calculated from the dose-response data, representing the dose that protects 50% of the animals from the tonic hindlimb extension.
Hz Seizure Model
This model is considered to represent therapy-resistant partial seizures and is valuable for identifying compounds with novel mechanisms of action.[8][9][10][11]
-
Animals: Male NMRI or other appropriate mouse strains are used.
-
Drug Administration: The test compound or vehicle is administered i.p. prior to seizure induction.
-
Seizure Induction: A 6 Hz electrical stimulus is delivered via corneal electrodes for 3 seconds.[8] The current intensity can be varied (e.g., 22 mA, 32 mA, or 44 mA) to assess efficacy against different seizure severities.[8]
-
Observation: Animals are observed for seizure activity, which typically includes a stun position, forelimb clonus, and stereotyped behaviors.[8] Protection is defined as the absence of these seizure manifestations.
-
Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from the seizure.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms.[3][12][13]
-
Animals: Male mice are individually placed in an observation chamber for acclimatization.
-
Drug Administration: The test compound or vehicle is administered i.p. before the formalin injection.
-
Nociceptive Induction: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one of the hind paws.[3][12]
-
Observation: The amount of time the animal spends licking or biting the injected paw is recorded.[3][12] Observations are typically divided into two phases: an early phase (0-5 minutes post-injection) representing direct nociceptor activation, and a late phase (15-30 minutes post-injection) associated with an inflammatory response.[12]
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle control groups.
Conclusion
The in vivo data presented in this guide strongly support the therapeutic potential of the pyrrolidine derivative, Compound 33, as a novel anticonvulsant and antinociceptive agent. Its favorable efficacy and safety profile in preclinical models, particularly its high protective index, warrant further investigation and development. The detailed experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the advancement of new therapies for neurological disorders and pain.
References
- 1. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregabalin Silences Oxaliplatin-Activated Sensory Neurons to Relieve Cold Allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Neuropharmacological Guide to Pyrrolidine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of neuropharmacologically active compounds.[1][2] Its structural features allow for diverse substitutions, leading to compounds with a wide range of activities at various central nervous system (CNS) targets. This guide provides a comparative overview of the neuropharmacology of several classes of pyrrolidine-containing compounds, supported by experimental data and detailed methodologies.
Monoamine Transporter Inhibitors: The Pyrovalerone Analogs and Beyond
A significant class of pyrrolidine-containing compounds exhibits potent inhibitory activity at the monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation is a key mechanism for many therapeutic agents and drugs of abuse.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Pyrovalerone Analogs | ||||
| Pyrovalerone | 18.1 (S-enantiomer) | 37.8 | >10,000 | [3] |
| α-PVP | 17 | 32 | >10,000 | [4] |
| α-PHP | 9 | 11 | >10,000 | [4] |
| α-PPP | 32 | 11 | >10,000 | [4] |
| MDPV | 4.1 | 26 | 3,349 | [5] |
| Triple Reuptake Inhibitors | ||||
| PRC200-SS | 1.4 | 12.3 | 0.8 | [6] |
Note: Data are compiled from multiple sources and experimental conditions may vary.
As the data indicates, pyrovalerone and its analogs are potent inhibitors of DAT and NET, with significantly lower affinity for SERT.[3][4][5] This pharmacological profile is associated with their psychostimulant effects.[5] In contrast, compounds like PRC200-SS have been developed as triple reuptake inhibitors, with high affinity for all three monoamine transporters, and are being investigated for the treatment of depression and other psychiatric disorders.[6]
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotine, the prototypical pyrrolidine-containing alkaloid, exerts its effects through the activation of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels.[7] These receptors are involved in a wide range of physiological processes, including cognitive function, reward, and addiction.[8][9]
| Compound | EC50 (µM) | Efficacy (% of Acetylcholine) | Reference |
| Nicotine | 10 | 100 | [10] |
| (S)-5-Fluoronicotine | 1.4 | 100 | [10] |
| (S)-5-Chloronicotine | 1.3 | 80 | [10] |
| (S)-5-Bromonicotine | 1.2 | 70 | [10] |
Note: Data are for the human α4β2 nAChR subtype expressed in Xenopus oocytes.
The table demonstrates how substitutions on the pyridine ring of nicotine can modulate its potency and efficacy at the α4β2 nAChR subtype, which is critically involved in the reinforcing effects of nicotine.[10][11]
Muscarinic Acetylcholine Receptor (mAChR) Antagonists
Pyrrolidine-containing compounds have also been developed as antagonists of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in learning, memory, and various peripheral functions.[12][13] M1 and M2 are two of the five subtypes of muscarinic receptors. M1 receptors are primarily located in the central nervous system and are involved in cognitive function, while M2 receptors are found in the heart and are involved in regulating heart rate.[13][14]
| Compound | M1 Ki (nM) | M2 Ki (nM) | M1/M2 Selectivity | Reference |
| Pirenzepine | 20 | 400 | 20 | [15] |
| Scopolamine | 1.0 | 1.8 | 1.8 | [15] |
| Trihexyphenidyl | 1.2 | 10 | 8.3 | [15] |
| Biperiden | 1.1 | 18 | 16.4 | [15] |
Note: Data are from rat brain homogenates.
The data illustrates the varying degrees of selectivity of different anticholinergic drugs for M1 versus M2 receptors.[15] This selectivity can have important therapeutic implications, as M1-selective antagonists are being investigated for the treatment of neurological disorders with fewer cardiac side effects.[15]
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists
The pyrrolidine scaffold is also present in a class of compounds that act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity and learning.[16][17] Overactivation of NMDA receptors is implicated in neurodegenerative diseases, making antagonists at this receptor potential therapeutic agents.[18]
| Compound | Ki (µM) at Glycine Site | Reference |
| L-701,324 | 0.0028 | [18] |
| ACEA-1021 | 0.003 | [18] |
| 5-Arylidene-pyrrolidine-2,3,4-trione 3-oxime (13b) | 0.0092 | [17] |
Note: Data is compiled from different studies and experimental conditions may vary.
These compounds demonstrate high affinity for the glycine site of the NMDA receptor, acting as antagonists to modulate its function.[17][18]
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a method for determining the binding affinity of a test compound for the dopamine transporter using a competitive radioligand binding assay.[19]
1. Materials:
-
Biological Material: Rat striatal tissue homogenate or cells expressing the human dopamine transporter.
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Unlabeled Ligand: A known DAT inhibitor (e.g., GBR 12909) for determining non-specific binding.
-
Test Compounds: Pyrrolidine-containing compounds to be evaluated.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + varying concentrations of test compound).
-
Incubation: Add the membrane preparation to the wells, followed by the radioligand and test compounds. Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)
This protocol describes a method for measuring the functional activity of pyrrolidine-containing compounds at Gs or Gi-coupled GPCRs by quantifying changes in intracellular cyclic AMP (cAMP) levels.[20][21][22]
1. Materials:
-
Cells: A cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Test Compounds: Pyrrolidine-containing compounds to be evaluated.
-
Agonist/Antagonist: Known agonists or antagonists for the target receptor.
-
Forskolin: An adenylyl cyclase activator (for Gi-coupled receptors).
-
cAMP Detection Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or GloSensor).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
Microplate Reader: A plate reader compatible with the chosen cAMP detection kit.
2. Procedure:
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
For Gs-coupled receptors (agonist mode): Add varying concentrations of the test compound to the cells.
-
For Gi-coupled receptors (agonist mode): Pre-treat the cells with forskolin to stimulate cAMP production, then add varying concentrations of the test compound.
-
For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound, then add a known agonist at its EC₈₀ concentration.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the intracellular cAMP concentration for each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. enamine.net [enamine.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking a Novel Pyrrolidine-Based Compound Against Standard Anticonvulsant Therapies
An Objective Comparison of EAP-001 with Existing Therapeutic Agents for Seizure Control
The landscape of epilepsy treatment is continually evolving, with ongoing research focused on developing novel therapeutic agents with improved efficacy and better safety profiles. The pyrrolidine scaffold has emerged as a promising framework in the design of new central nervous system agents, with various derivatives demonstrating significant anticonvulsant properties. This guide provides a comparative analysis of a hypothetical pyrrolidine-based compound, 3-(Ethylamino)pyrrolidine derivative EAP-001, against established first- and second-generation antiseizure medications (ASMs).
This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical performance data and detailed experimental methodologies. The data presented for EAP-001 is hypothetical and serves as a framework for evaluating novel chemical entities in this class.
Quantitative Performance Data
The following table summarizes the preclinical efficacy and safety profiles of EAP-001 in comparison to standard ASMs in widely accepted rodent models of epilepsy. Efficacy is assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively. Acute neurotoxicity is evaluated using the rotarod test.
| Compound | MES (ED₅₀ mg/kg, i.p.) | scPTZ (ED₅₀ mg/kg, i.p.) | Rotarod (TD₅₀ mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) MES | Protective Index (TD₅₀/ED₅₀) scPTZ |
| EAP-001 (Hypothetical) | 35.0 | 75.0 | >300 | >8.6 | >4.0 |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 | - |
| Ethosuximide | Inactive | 130 | >500 | - | >3.8 |
| Carbamazepine | 8.8 | 33.1 | 71.0 | 8.1 | 2.1 |
| Valproic Acid | 272 | 149 | 426 | 1.6 | 2.9 |
| Levetiracetam | >500 | 47 | 1740 | - | 37.0 |
Data for existing therapeutic agents are compiled from various preclinical studies and are presented as representative values.
Experimental Protocols
Detailed methodologies for the key preclinical assays cited in this guide are provided below. These protocols are standard in the field of epilepsy research for the initial screening and characterization of potential anticonvulsant compounds.[1]
Maximal Electroshock (MES) Seizure Model
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[2]
-
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
-
Animals: Male adult mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Animals are administered the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of expected peak effect, a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or ear-clip electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds.
-
The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is calculated.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ model is used to identify compounds that may be effective against absence seizures by raising the threshold for seizure induction.[2]
-
Objective: To assess the ability of a test compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.
-
Animals: Male adult mice (e.g., CD-1).
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are placed in individual observation chambers and monitored for a period of 30 minutes.
-
The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
The ED₅₀, the dose protecting 50% of animals from the endpoint seizure, is determined.
-
Rotarod Neurotoxicity Assay
This test assesses for acute neurological deficits, such as motor impairment, which is a common side effect of centrally acting drugs.
-
Objective: To evaluate the effect of a test compound on motor coordination and balance.
-
Animals: Male adult mice (e.g., CD-1).
-
Procedure:
-
Animals are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1-2 minutes) in pre-test sessions.
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of expected peak effect, the animals are placed on the rotating rod.
-
The inability of an animal to remain on the rod for the predetermined time is recorded as a toxic effect.
-
The TD₅₀, the dose causing motor impairment in 50% of the animals, is calculated.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a simplified neuronal signaling pathway relevant to seizure activity and the workflow of a preclinical anticonvulsant screening experiment.
Caption: Simplified synaptic transmission relevant to anticonvulsant action.
Caption: Workflow for preclinical anticonvulsant screening.
Caption: Comparative profile of EAP-001 and existing agents.
References
Safety Operating Guide
Proper Disposal of 3-(Ethylamino)pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 3-(Ethylamino)pyrrolidine.
This guide outlines the necessary procedural steps for the disposal of this compound, a pyrrolidine derivative utilized in pharmaceutical research and organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical within a well-ventilated area, preferably a fume hood, and don appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A laboratory coat is mandatory.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general guide based on best practices for chemical waste management.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in its pure form, a solution, or mixed with other chemical waste.
-
Segregate from Incompatible Materials: It is crucial to keep this compound waste separate from incompatible substances to prevent hazardous reactions. Do not mix with:
-
Acids
-
Strong oxidizing agents
-
Acid halides
-
Anhydrides
-
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).
-
Proper Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List of all components and their approximate concentrations if it is a mixture.
-
Appropriate hazard pictograms (e.g., corrosive, flammable if applicable).
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area.
-
Prevent Leaks and Spills: Ensure the container is tightly sealed to prevent the release of vapors. Secondary containment is recommended.
Step 4: Arrange for Professional Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and arrange for the collection of the chemical waste.
-
Licensed Waste Disposal Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] They are equipped to manage and dispose of chemical waste in an environmentally responsible and compliant manner.
Never dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 111390-22-8 |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 168 °C - 176 °C |
| Density | 0.91 - 0.92 g/cm³ |
| Flash Point | 54 °C |
| pKa | 10.59 ± 0.10 (Predicted) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 3-(Ethylamino)pyrrolidine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Ethylamino)pyrrolidine. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound and its related compounds. This information is critical for safe handling and emergency preparedness.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 176 °C | [1] |
| Density | 0.92 g/cm³ | [1] |
| GHS Hazard Statements | Causes severe skin burns and eye damage. | [2][3] |
Note: Properties may vary slightly between different isomers and derivatives.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table details the required equipment for handling this compound.
| Body Part | Required PPE | Specification and Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be inspected before use and changed regularly, or immediately if contaminated. Use proper glove removal technique to avoid skin contact[4]. |
| Eyes/Face | Safety glasses with side shields and a face shield | Provides protection against splashes and vapors. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2]. |
| Body | Laboratory coat, flame-retardant antistatic protective clothing | A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or suits are recommended. |
| Respiratory | Respirator with appropriate filter cartridge (e.g., for organic vapors and ammonia) | Required when working in poorly ventilated areas or when vapors/aerosols may be generated. Ensure the respirator is approved by NIOSH or an equivalent authority. |
Operational Plan: Handling and Storage
Adherence to a strict operational workflow is crucial for safety. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Step-by-Step Handling and Storage Protocol:
-
Preparation :
-
Handling :
-
Storage :
Emergency and First Aid Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[2]. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention[2]. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2]. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite[8]. Do not use combustible materials like sawdust.
-
Collect : Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal[6][8].
-
Decontaminate : Clean the spill area thoroughly.
Disposal Protocol:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company[2][4].
-
Do not allow the product to enter drains or waterways[2][4].
-
Dispose of contaminated packaging in the same manner as the unused product[4]. All disposal activities must be in accordance with local, state, and federal regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
